3,5-dibromo-1-methyl-1H-1,2,4-triazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-1-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br2N3/c1-8-3(5)6-2(4)7-8/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPQSGTTZLYWJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589379 | |
| Record name | 3,5-Dibromo-1-methyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23579-79-5 | |
| Record name | 3,5-Dibromo-1-methyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dibromo-1-methyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Properties of 3,5-dibromo-1-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 3,5-dibromo-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathways, experimental protocols, and key characteristics of this molecule, presenting data in a clear and accessible format for laboratory use.
Introduction
This compound is a substituted triazole that serves as a versatile building block in organic synthesis. The 1,2,4-triazole core is a well-established pharmacophore found in numerous therapeutic agents, valued for its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets. The presence of two bromine atoms at the 3 and 5 positions offers reactive sites for further functionalization, such as cross-coupling reactions, enabling the exploration of extensive structure-activity relationships (SAR) in drug discovery programs. This guide outlines the synthesis from its precursor and compiles its known properties.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below. It is important to note that while some properties have been computationally predicted, experimentally determined values are not widely available in the literature.
| Property | Value | Source |
| Molecular Formula | C₃H₃Br₂N₃ | PubChem[1] |
| Molecular Weight | 240.88 g/mol | PubChem[1] |
| CAS Number | 23579-79-5 | PubChem[1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| ¹H NMR | Not available | - |
| ¹³C NMR | Not available | - |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the bromination of 1H-1,2,4-triazole to form the precursor 3,5-dibromo-1H-1,2,4-triazole, followed by the N-methylation of this intermediate.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental methodologies for the key synthetic steps.
Step 1: Synthesis of 3,5-dibromo-1H-1,2,4-triazole (Precursor)
This procedure is adapted from established methods for the bromination of 1H-1,2,4-triazole.
Materials:
-
1H-1,2,4-triazole
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
In a reaction vessel, a mixture of 1H-1,2,4-triazole (e.g., 3.9 g, 56 mmol), water (50 mL), and DCM (15 mL) is prepared and stirred at 0°C.
-
A solution of bromine (e.g., 6.1 mL, 119 mmol) in DCM (15 mL) and a solution of sodium hydroxide (e.g., 6.78 g, 169 mmol) in water (20 mL) are added simultaneously and slowly dropwise to the stirred triazole mixture. The reaction temperature should be maintained below 20°C during the addition.
-
The reaction mixture is then stirred at room temperature overnight.
-
Concentrated hydrochloric acid (e.g., 2.0 mL, 66 mmol) is added to the reaction solution.
-
The resulting solid product is isolated by filtration, washed with water, and dried under a vacuum to yield 3,5-dibromo-1H-1,2,4-triazole.
Step 2: N-Methylation of 3,5-dibromo-1H-1,2,4-triazole
Materials:
-
3,5-dibromo-1H-1,2,4-triazole
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Base (e.g., sodium hydride, potassium carbonate, sodium methoxide)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF))
General Procedure:
-
To a solution of 3,5-dibromo-1H-1,2,4-triazole in an appropriate anhydrous solvent, a suitable base is added portion-wise at a controlled temperature (e.g., 0°C).
-
The mixture is stirred for a period to allow for the formation of the triazole anion.
-
The methylating agent is then added dropwise, and the reaction is stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to afford this compound.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the two-stage synthesis process.
Conclusion
This technical guide provides essential information for the synthesis and understanding of the properties of this compound. The detailed synthetic protocols for the precursor and the adaptable methodology for the final methylation step offer a solid foundation for its preparation in a laboratory setting. Further research is warranted to experimentally determine and publish the physical and spectral properties of the title compound to create a more complete profile for this valuable synthetic intermediate.
References
Spectroscopic Profile of 3,5-dibromo-1-methyl-1H-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3,5-dibromo-1-methyl-1H-1,2,4-triazole. Due to the limited availability of direct experimental spectra in public literature, this document compiles predicted data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation for heterocyclic molecules. This guide is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from typical values for 1,2,4-triazole derivatives and brominated heterocyclic systems.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-CH₃ | 3.8 - 4.2 | Singlet |
Note: The chemical shift of the methyl protons is influenced by the electron-withdrawing triazole ring.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | 35 - 45 |
| C3 | 140 - 150 |
| C5 | 140 - 150 |
Note: The chemical shifts of the triazole ring carbons (C3 and C5) are expected to be in the downfield region due to the electronegativity of the nitrogen and bromine atoms.
Table 3: Predicted Infrared (IR) Absorption Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (methyl) stretch | 2950 - 3050 | Medium |
| C=N (triazole ring) stretch | 1500 - 1600 | Medium to Strong |
| C-N (triazole ring) stretch | 1200 - 1300 | Medium to Strong |
| C-Br stretch | 500 - 650 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Comments |
| [M]⁺ | 240, 242, 244 | Molecular ion peak with characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). |
| [M-CH₃]⁺ | 225, 227, 229 | Loss of the methyl group. |
| [M-Br]⁺ | 161, 163 | Loss of a bromine atom. |
| [C₂N₃Br]⁺ | 117, 119 | Fragment of the brominated triazole ring. |
Experimental Protocols
The following are detailed methodologies for acquiring the NMR, IR, and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) operating at a field strength of 300 MHz or higher.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific) equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Format: Transmittance or Absorbance.
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum.
-
Identify and label the major absorption peaks.
-
Correlate the observed absorption bands with known functional group frequencies.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to study its fragmentation pattern for structural elucidation.
Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) with an electron ionization (EI) source or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.
Sample Preparation (for GC-MS):
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
GC-MS Parameters:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500.
Data Processing:
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of two bromine atoms.
-
Propose fragmentation pathways based on the observed fragment ions.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a logical representation of the compound's structure.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Key structural features and their expected spectroscopic signals.
Unveiling the Solid-State Architecture of a Key Triazole Derivative: A Technical Guide to the Crystal Structure of 3,5-dibromo-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the crystal structure of 3,5-dibromo-1,2,4-triazole, a close structural analog of the target compound 3,5-dibromo-1-methyl-1H-1,2,4-triazole. The presented data offers crucial insights into the molecular geometry, packing, and intermolecular interactions that are likely to be preserved in the methylated derivative, making it a valuable resource for research and development in medicinal chemistry and materials science. The following sections detail the experimental procedures employed for its synthesis and crystallographic analysis, present key quantitative data in a structured format, and illustrate the experimental workflow.
Crystallographic Data Summary
The crystal structure of 3,5-dibromo-1,2,4-triazole has been determined by single-crystal X-ray diffraction. A comprehensive summary of the crystallographic data and refinement parameters is provided in the tables below. This data is essential for understanding the precise three-dimensional arrangement of atoms within the crystal lattice.
Table 1: Crystal Data and Structure Refinement Details for 3,5-dibromo-1,2,4-triazole. [1]
| Parameter | Value |
| Empirical Formula | C₂HBr₂N₃ |
| Formula Weight | 226.86 |
| Crystal System | Hexagonal |
| Space Group | P62c |
| a (Å) | 11.697(2) |
| c (Å) | 6.791(2) |
| Volume (ų) | 804.7(4) |
| Z | 6 |
| Calculated Density (g cm⁻³) | 2.81 |
Table 2: Selected Bond Lengths for 3,5-dibromo-1,2,4-triazole. [1]
| Bond | Length (Å) |
| Br(1)-C(3) | 1.871(6) |
| Br(2)-C(5) | 1.871(6) |
| N(1)-N(2) | 1.385(8) |
| N(1)-C(5) | 1.321(9) |
| N(2)-C(3) | 1.321(9) |
| C(3)-N(4) | 1.332(9) |
| N(4)-C(5) | 1.332(9) |
Table 3: Selected Bond Angles for 3,5-dibromo-1,2,4-triazole. [1]
| Angle | Degree (°) |
| C(5)-N(1)-N(2) | 105.8(6) |
| N(1)-N(2)-C(3) | 105.8(6) |
| N(2)-C(3)-N(4) | 111.3(6) |
| C(3)-N(4)-C(5) | 105.8(6) |
| N(4)-C(5)-N(1) | 111.3(6) |
| Br(1)-C(3)-N(2) | 124.4(5) |
| Br(1)-C(3)-N(4) | 124.4(5) |
| Br(2)-C(5)-N(1) | 124.4(5) |
| Br(2)-C(5)-N(4) | 124.4(5) |
Experimental Protocols
The following sections provide a detailed methodology for the synthesis and crystal structure determination of 3,5-dibromo-1,2,4-triazole.
Synthesis of 3,5-dibromo-1,2,4-triazole
The synthesis of 3,5-dibromo-1,2,4-triazole is achieved through the direct bromination of 1H-1,2,4-triazole.[1][2] A solution of bromine in a suitable solvent is added dropwise to a stirred mixture of 1H-1,2,4-triazole in an aqueous basic solution at a controlled temperature, typically around 0°C.[2] After the addition is complete, the reaction mixture is stirred at room temperature overnight.[2] Acidification of the reaction mixture with a concentrated acid, such as hydrochloric acid, leads to the precipitation of the crude product.[2] The solid product is then isolated by filtration, washed with water, and dried under vacuum.[2] For single-crystal X-ray diffraction studies, the crude product is recrystallized from a suitable solvent system, such as a water-ethanol mixture, to yield high-quality crystals.[1]
X-ray Crystallography
Single crystals of 3,5-dibromo-1,2,4-triazole with suitable dimensions are selected and mounted on a diffractometer. The crystal is cooled to a specific temperature for data collection to minimize thermal vibrations. X-ray diffraction data is collected using a suitable radiation source, typically Mo Kα radiation. The collected intensity data is then corrected for Lorentz and polarization effects. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically or placed in calculated positions.
Experimental Workflow
The logical flow of the experimental process for determining the crystal structure is outlined in the following diagram.
Caption: Experimental workflow for the determination of the crystal structure.
References
physical and chemical properties of 3,5-dibromo-1-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-dibromo-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its synthesis, spectral characteristics, and reactivity, offering a valuable resource for professionals in drug discovery and chemical research.
Core Compound Properties
This compound is a substituted triazole with the molecular formula C₃H₃Br₂N₃.[1] Its structure consists of a five-membered 1,2,4-triazole ring, brominated at positions 3 and 5, and methylated at the N1 position.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₃Br₂N₃ | [1] |
| Molecular Weight | 240.88 g/mol | [1] |
| CAS Number | 23579-79-5 | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CN1C(=N/C(=N\1)Br)Br | [1] |
| InChIKey | OAPQSGTTZLYWJB-UHFFFAOYSA-N | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available. The parent compound, 1H-1,2,4-triazole, is soluble in water and organic solvents like ethanol and methanol.[2] The solubility of the dibrominated and methylated derivative may differ. |
Synthesis and Characterization
The synthesis of this compound typically involves a two-step process: the bromination of the 1,2,4-triazole ring followed by N-methylation.
Synthesis of the Precursor: 3,5-dibromo-1H-1,2,4-triazole
A general method for the synthesis of 3,5-dibromo-1H-1,2,4-triazole from 1H-1,2,4-triazole has been reported.[3]
Experimental Protocol:
-
A solution of bromine in dichloromethane (DCM) and a solution of sodium hydroxide in water are added simultaneously and dropwise to a stirred mixture of 1H-1,2,4-triazole in water and DCM at 0°C.[3]
-
The reaction temperature is maintained below 20°C during the addition.[3]
-
The reaction mixture is stirred at room temperature overnight.[3]
-
Concentrated hydrochloric acid is then added to the reaction solution.[3]
-
The solid product is isolated by filtration, washed with water, and dried under vacuum to yield 3,5-dibromo-1H-1,2,4-triazole.[3]
Caption: Synthesis workflow for 3,5-dibromo-1H-1,2,4-triazole.
N-Methylation of 3,5-dibromo-1H-1,2,4-triazole
Proposed Experimental Protocol:
-
3,5-dibromo-1H-1,2,4-triazole is dissolved in a suitable solvent (e.g., methanol).
-
A base, such as sodium methoxide, is added to the solution to form the sodium salt of the triazole.[4]
-
A methylating agent, such as methyl iodide, is then added to the reaction mixture.[4]
-
The reaction is stirred, potentially with heating, until completion.
-
The product, this compound, is then isolated and purified, for example, by extraction and distillation.[4]
It is important to note that methylation of unsymmetrically substituted triazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity of the reaction may depend on the specific conditions used.
Caption: Proposed workflow for the N-methylation of 3,5-dibromo-1H-1,2,4-triazole.
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not extensively reported in the public domain. However, based on the structure, the following characteristic signals would be expected:
-
¹H NMR: A singlet corresponding to the methyl protons (N-CH₃).
-
¹³C NMR: Signals for the methyl carbon and the two non-equivalent carbon atoms of the triazole ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, showing a characteristic isotopic pattern due to the two bromine atoms.
Chemical Reactivity and Stability
The chemical reactivity of this compound is largely dictated by the triazole ring and the two bromine substituents.
-
Triazole Ring: The 1,2,4-triazole ring is an aromatic heterocycle, which imparts a degree of stability to the molecule.
-
Bromine Substituents: The bromine atoms at positions 3 and 5 are susceptible to nucleophilic substitution reactions, making this compound a useful building block for the synthesis of more complex molecules.[2]
-
Stability: The stability of the compound can be influenced by factors such as pH and temperature.[6]
Applications in Drug Development and Research
While specific biological activities for this compound are not well-documented, the 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[7][8][9]
The presence of two bromine atoms provides reactive handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug discovery screening. This makes this compound a potentially valuable intermediate in the synthesis of novel therapeutic agents.
Safety Information
Based on available data, this compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Appropriate personal protective equipment should be used when handling this compound.
Conclusion
This compound is a halogenated heterocyclic compound with potential as a versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. While its fundamental physical properties are not yet fully characterized in the public literature, its synthesis is achievable through established methods for the bromination and N-alkylation of 1,2,4-triazoles. Further research into the specific reactivity and biological activity of this compound is warranted to fully explore its potential in drug discovery and materials science.
References
- 1. This compound | C3H3Br2N3 | CID 17186052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6 [chemicalbook.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. CAS 7411-23-6: 3,5-Dibromo-1H-1,2,4-triazole | CymitQuimica [cymitquimica.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Reactivity of 3,5-dibromo-1-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-dibromo-1-methyl-1H-1,2,4-triazole is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antifungal, anticancer, and antiviral properties. The presence of two bromine atoms on the triazole ring at positions 3 and 5 makes this particular derivative an exceptionally useful building block for the synthesis of diverse molecular architectures. These bromine atoms serve as reactive handles for various chemical transformations, primarily nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups and the exploration of extensive structure-activity relationships (SAR).
This technical guide provides a comprehensive overview of the reactivity of this compound, including its synthesis, key reactions, and potential applications in the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₃H₃Br₂N₃ | PubChem[1] |
| Molecular Weight | 240.88 g/mol | PubChem[1] |
| IUPAC Name | 3,5-dibromo-1-methyl-1,2,4-triazole | PubChem[1] |
| CAS Number | 23579-79-5 | PubChem[1] |
| Canonical SMILES | CN1C(=NC(=N1)Br)Br | PubChem[1] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the methylation of its precursor, 3,5-dibromo-1H-1,2,4-triazole.
Synthesis of 3,5-dibromo-1H-1,2,4-triazole
The precursor can be synthesized by the bromination of 1H-1,2,4-triazole.
Experimental Protocol:
A solution of bromine in dichloromethane and a solution of sodium hydroxide in water are added simultaneously and slowly to a stirred mixture of 1H-1,2,4-triazole in water and dichloromethane at 0°C. The reaction temperature is maintained below 20°C during the addition. The reaction mixture is then stirred at room temperature overnight. Subsequently, concentrated hydrochloric acid is added. The solid product, 3,5-dibromo-1H-1,2,4-triazole, is isolated by filtration, washed with water, and dried under vacuum.
Yields of up to 65% have been reported for this transformation.
Methylation of 3,5-dibromo-1H-1,2,4-triazole
The N-methylation of 3,5-dibromo-1H-1,2,4-triazole can be achieved using a suitable methylating agent, such as methyl iodide, in the presence of a base. The regioselectivity of the alkylation of 1,2,4-triazoles can be influenced by the choice of base and solvent. While specific conditions for the methylation of 3,5-dibromo-1H-1,2,4-triazole are not extensively detailed in the available literature, a general procedure for the methylation of 1H-1,2,4-triazole can be adapted.
General Experimental Protocol (adapted):
To a solution of 3,5-dibromo-1H-1,2,4-triazole in a suitable solvent (e.g., methanol or DMF), a base such as sodium methoxide is added to deprotonate the triazole ring. Methyl iodide is then added to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating. After completion, the solvent is removed, and the residue is worked up by extraction and purified by chromatography or distillation to yield this compound. The use of specific bases can favor the formation of the N1-alkylated isomer.
Figure 1. Synthetic pathway to this compound.
Reactivity of this compound
The two bromine atoms on the 1-methyl-1,2,4-triazole core are excellent leaving groups, making the molecule a versatile substrate for a variety of functionalization reactions.
Nucleophilic Substitution Reactions
The bromine atoms at the C3 and C5 positions are susceptible to nucleophilic displacement by a range of nucleophiles, including amines, thiols, and alkoxides. These reactions provide a direct route to a diverse array of 3,5-disubstituted-1-methyl-1H-1,2,4-triazoles.
General Experimental Protocol:
This compound is reacted with an excess of the desired nucleophile (e.g., an amine or a thiol) in a suitable solvent, often in the presence of a base to facilitate the reaction. The reaction may require heating to proceed at a reasonable rate. Upon completion, the product is isolated and purified using standard techniques such as extraction and chromatography.
Figure 2. General scheme for nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms on this compound are well-suited for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern drug discovery for the construction of complex molecular scaffolds.
The Suzuki-Miyaura coupling reaction allows for the formation of a carbon-carbon bond between the triazole core and a variety of aryl or vinyl groups using an organoboron reagent.
General Experimental Protocol:
A mixture of this compound, a boronic acid or its ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., toluene/water or dioxane/water) is heated, often under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the product is extracted and purified by column chromatography. By controlling the stoichiometry of the boronic acid, it is possible to achieve either mono- or di-arylation.
The Sonogashira coupling enables the introduction of alkyne moieties onto the triazole ring, which can serve as handles for further transformations, such as click chemistry.
General Experimental Protocol:
This compound is reacted with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in a suitable solvent like THF or DMF. The reaction is typically carried out under an inert atmosphere. The resulting alkynylated triazole is then isolated and purified.
Figure 3. Key palladium-catalyzed cross-coupling reactions.
Applications in Drug Development and Signaling Pathways
Derivatives of 1,2,4-triazole are known to interact with a variety of biological targets, often through the nitrogen atoms of the triazole ring which can act as hydrogen bond acceptors and coordinate with metal ions in enzyme active sites. While specific signaling pathways modulated by derivatives of this compound are not yet extensively documented, the broader class of substituted 1,2,4-triazoles has been shown to inhibit key enzymes involved in various disease pathways.
For example, many antifungal agents containing a 1,2,4-triazole moiety function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. In cancer therapy, 1,2,4-triazole derivatives have been developed as inhibitors of enzymes such as aromatase, which is involved in estrogen biosynthesis and is a key target in hormone-dependent breast cancer.
The ability to readily diversify the this compound core allows for the generation of compound libraries for screening against a wide range of biological targets, including kinases, proteases, and other enzymes implicated in signaling pathways related to cancer, inflammation, and infectious diseases.
Figure 4. General mechanism of action for 1,2,4-triazole derivatives.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of a wide range of functionalized molecules. Its straightforward synthesis and the versatile reactivity of its bromine substituents make it an attractive starting material for the development of novel compounds with potential therapeutic applications. The ability to perform nucleophilic substitutions and a variety of palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space around the 1-methyl-1,2,4-triazole core, facilitating the optimization of biological activity against various disease targets. Further research into the specific reactions and biological activities of derivatives of this compound is warranted to fully exploit its potential in drug discovery and development.
References
An In-depth Technical Guide on 3,5-dibromo-1-methyl-1H-1,2,4-triazole (CAS Number: 23579-79-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-dibromo-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal and agricultural chemistry. Due to the limited availability of public data specifically for this compound, this guide also includes relevant information on its immediate precursor, 3,5-dibromo-1H-1,2,4-triazole, and the broader class of 1,2,4-triazoles to provide a thorough context for its potential properties and applications.
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not extensively available in public literature. The following tables summarize the known information for the target compound and its immediate precursor, 3,5-dibromo-1H-1,2,4-triazole.
Table 1: Physicochemical Properties
| Property | This compound | 3,5-dibromo-1H-1,2,4-triazole |
| CAS Number | 23579-79-5[1] | 7411-23-6 |
| Molecular Formula | C₃H₃Br₂N₃[1] | C₂HBr₂N₃ |
| Molecular Weight | 240.88 g/mol [1] | 226.86 g/mol |
| Melting Point | Data not available | 212 °C (with decomposition) |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Moderately soluble in organic solvents.[2] |
| Appearance | Data not available | White to light yellow powder/crystal. |
Table 2: Spectroscopic Data
| Spectrum Type | This compound | 3,5-dibromo-1H-1,2,4-triazole |
| ¹H NMR | Data not publicly available. Expected to show a singlet for the methyl protons. | Data not publicly available. |
| ¹³C NMR | Data not publicly available. | Data not publicly available. |
| Mass Spectrum (ESI) | Data not publicly available. | m/z 224 [M-H]⁻[2] |
Synthesis and Experimental Protocols
A specific experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a two-step synthesis is proposed based on the synthesis of the precursor followed by N-methylation.
Synthesis of 3,5-dibromo-1H-1,2,4-triazole
A general procedure for the synthesis of 3,5-dibromo-1H-1,2,4-triazole from 1H-1,2,4-triazole has been reported.[2]
Experimental Protocol:
-
A solution of bromine (6.1 mL, 119 mmol) in dichloromethane (DCM, 15 mL) and a solution of sodium hydroxide (6.78 g, 169 mmol) in water (20 mL) are added simultaneously and slowly dropwise to a stirred mixture of 1H-1,2,4-triazole (3.9 g, 56 mmol), water (50 mL), and DCM (15 mL) at 0°C.
-
The reaction temperature is maintained below 20°C during the addition.
-
The reaction mixture is stirred at room temperature overnight.
-
Concentrated hydrochloric acid (2.0 mL, 66 mmol) is then added to the reaction solution.
-
The solid product is isolated by filtration, washed with water, and dried under vacuum to yield 3,5-dibromo-1H-1,2,4-triazole.[2]
Proposed N-Methylation of 3,5-dibromo-1H-1,2,4-triazole
The N-alkylation of 1,2,4-triazoles is a common method for the synthesis of N-substituted derivatives. The reaction of 3,5-dibromo-1H-1,2,4-triazole with a methylating agent, such as methyl iodide, in the presence of a base is a plausible route to obtain this compound. The choice of base and solvent is crucial for controlling the regioselectivity of the alkylation, which can occur at the N1 or N4 position.
Hypothetical Experimental Protocol:
-
Dissolve 3,5-dibromo-1H-1,2,4-triazole in a suitable aprotic solvent (e.g., acetonitrile, DMF).
-
Add a base (e.g., potassium carbonate, sodium hydride) to the solution and stir to form the triazolate anion.
-
Add a methylating agent (e.g., methyl iodide, dimethyl sulfate) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to isolate the desired N1-methylated isomer.
Applications in Research and Drug Development
While specific biological data for this compound is scarce, the 1,2,4-triazole scaffold is a well-established pharmacophore in drug discovery. The bromine atoms on the triazole ring of the target compound provide reactive handles for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex molecules.
Antifungal Activity
1,2,4-triazole derivatives are renowned for their antifungal properties. Many clinically used antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole moiety. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the disruption of the cell membrane and ultimately fungal cell death.
Anticancer Potential
Derivatives of 1,2,4-triazole have also been investigated as potential anticancer agents. The versatility of the triazole scaffold allows for the design of molecules that can interact with various biological targets involved in cancer progression. For instance, letrozole, an aromatase inhibitor containing a 1,2,4-triazole ring, is used in the treatment of hormone-responsive breast cancer.
Safety and Handling
Based on the available information for related compounds, this compound should be handled with care. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a halogenated heterocyclic compound with potential as a versatile building block in the synthesis of novel bioactive molecules, particularly in the fields of antifungal and anticancer drug discovery. While specific experimental data for this compound is limited, its structural similarity to other biologically active 1,2,4-triazoles suggests that it is a promising candidate for further investigation. Future research should focus on developing a reliable synthetic protocol, fully characterizing its physicochemical and spectroscopic properties, and evaluating its biological activity to unlock its full potential in drug development and other chemical applications.
References
An In-depth Technical Guide to 3,5-dibromo-1-methyl-1H-1,2,4-triazole: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological aspects of 3,5-dibromo-1-methyl-1H-1,2,4-triazole. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. This document details the physicochemical properties of the title compound, outlines a representative synthetic protocol, and explores its potential biological applications, particularly in the context of antifungal and anticancer research. The information is presented to support researchers and professionals in the field of drug discovery and development.
Physicochemical Properties
This compound is a halogenated heterocyclic compound. Its key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₃H₃Br₂N₃ | [1] |
| Molecular Weight | 240.88 g/mol | [1] |
| CAS Number | 23579-79-5 | [1] |
| IUPAC Name | This compound | |
| Boiling Point (Predicted) | 326.6±25.0 °C |
Synthesis and Experimental Protocols
Step 1: Synthesis of 3,5-dibromo-1H-1,2,4-triazole (Precursor)
A general method for the bromination of 1H-1,2,4-triazole involves the use of bromine in an alkaline medium.
Experimental Protocol:
-
A solution of 1H-1,2,4-triazole (56 mmol) in a mixture of water (50 mL) and dichloromethane (DCM, 15 mL) is prepared in a reaction vessel and cooled to 0°C with constant stirring.
-
A solution of bromine (119 mmol) in DCM (15 mL) and a solution of sodium hydroxide (169 mmol) in water (20 mL) are added simultaneously and slowly dropwise to the triazole mixture.
-
The reaction temperature is carefully maintained below 20°C during the addition.
-
The reaction mixture is then allowed to stir at room temperature overnight.
-
Following the overnight stirring, concentrated hydrochloric acid (66 mmol) is added to the reaction solution.
-
The resulting solid product, 3,5-dibromo-1H-1,2,4-triazole, is isolated by filtration, washed with water, and dried under a vacuum.
Step 2: N-Methylation of 3,5-dibromo-1H-1,2,4-triazole
The N-alkylation of 3,5-dibromo-1H-1,2,4-triazole can be achieved using a suitable methylating agent in the presence of a base. The reaction of 1H-1,2,4-triazoles with alkyl halides typically yields a mixture of N1 and N4-alkylated isomers, with the N1-substituted product often being the major isomer.
Experimental Protocol:
-
To a solution of 3,5-dibromo-1H-1,2,4-triazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF), a base like potassium carbonate is added.
-
A methylating agent, for instance, methyl iodide, is then added to the mixture.
-
The reaction is stirred at room temperature or gently heated to facilitate the nucleophilic substitution.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the crude product.
-
Purification of this compound from any N4-isomer and unreacted starting material can be achieved by column chromatography.
Biological Significance and Potential Applications
The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, recognized for its diverse biological activities. This is largely due to its ability to form hydrogen bonds and engage in dipole-dipole interactions with biological targets.
Antifungal Activity
Many clinically successful azole antifungal agents, such as fluconazole and voriconazole, contain a substituted 1,2,4-triazole ring. These drugs function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of CYP51 disrupts the integrity of the cell membrane, leading to fungal cell death. Given its structure, this compound could be investigated as a potential antifungal agent or as a scaffold for the development of new antifungal compounds.
Anticancer Potential
The 1,2,4-triazole scaffold is also present in anticancer drugs such as the aromatase inhibitor letrozole. Aromatase is an enzyme involved in the synthesis of estrogens, and its inhibition is a key strategy in the treatment of hormone-responsive breast cancer. More recently, 1,2,4-triazole derivatives have been explored as tankyrase inhibitors. Tankyrases (TNKS1/2) are enzymes that regulate the WNT/β-catenin signaling pathway, which is often dysregulated in various cancers. Inhibition of tankyrase can lead to the stabilization of Axin, a key component of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and downregulating WNT signaling. This can result in the suppression of cancer cell proliferation.
Conclusion
This compound is a compound of significant interest due to its core 1,2,4-triazole structure, a recognized pharmacophore with broad therapeutic potential. The presence of bromine atoms provides opportunities for further chemical modifications through cross-coupling reactions, enabling the exploration of structure-activity relationships. This guide provides foundational information to support further research into the synthesis, characterization, and biological evaluation of this and related compounds in the pursuit of novel therapeutic agents.
References
An In-depth Technical Guide to Dibrominated Triazole Derivatives with the Molecular Formula C3H3Br2N3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomeric landscape, synthesis, and potential biological significance of dibrominated triazole derivatives with the molecular formula C3H3Br2N3. Triazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science. The introduction of bromine atoms and an additional nitrogen-containing substituent to the triazole core offers a versatile scaffold for the development of novel therapeutic agents and functional materials.
IUPAC Nomenclature and Isomeric Forms
The molecular formula C3H3Br2N3 corresponds to several isomeric structures based on the 1,2,3-triazole and 1,2,4-triazole ring systems. The specific IUPAC name is determined by the positions of the two bromine atoms and the third substituent (an amino or methyl group in the identified examples) on the triazole ring. The primary identified isomers include:
-
1,2,4-Triazole Derivatives:
-
3,5-Dibromo-1H-1,2,4-triazole
-
3,5-Dibromo-4-amino-1,2,4-triazole
-
3,5-Dibromo-1-amino-1,2,4-triazole
-
3,5-Dibromo-1-methyl-1H-1,2,4-triazole
-
-
1,2,3-Triazole Derivatives:
-
4,5-Dibromo-1H-1,2,3-triazole
-
4,5-Dibromo-1-amino-1,2,3-triazole
-
4,5-Dibromo-2-amino-1,2,3-triazole
-
It is important to note that tautomerism is possible in the unsubstituted N-H triazoles, such as 3,5-Dibromo-1H-1,2,4-triazole, which can also be named 3,5-Dibromo-4H-1,2,4-triazole[1].
Synthesis and Characterization
The synthesis of these dibrominated triazole derivatives generally proceeds through the bromination of a corresponding triazole precursor, followed by functionalization if required.
The following table summarizes key quantitative data for the synthesis and physical properties of selected C3H3Br2N3 triazole derivatives.
| Compound | Starting Material | Yield (%) | Melting Point (°C) | Reference |
| 3,5-Dibromo-1H-1,2,4-triazole | 1H-1,2,4-triazole | 65-74 | 210-212 | [1][2] |
| 4,5-Dibromo-1H-1,2,3-triazole | 1H-1,2,3-triazole | 78 | 190 (dec.) | [1] |
| 3,5-Dibromo-4-amino-1,2,4-triazole | 3,5-Dibromo-1H-1,2,4-triazole | 21 | Not specified | [1] |
| 3,5-Dibromo-1-amino-1,2,4-triazole | 3,5-Dibromo-1H-1,2,4-triazole | 21 | Not specified | [1] |
| 4,5-Dibromo-1-amino-1,2,3-triazole | 4,5-Dibromo-1H-1,2,3-triazole | 30 | Not specified | [1] |
| 4,5-Dibromo-2-amino-1,2,3-triazole | 4,5-Dibromo-1H-1,2,3-triazole | 30 | Not specified | [1] |
2.2.1. General Synthesis of 3,5-Dibromo-1H-1,2,4-triazole [2]
This procedure details the bromination of 1H-1,2,4-triazole.
-
Materials: 1H-1,2,4-triazole (3.9 g, 56 mmol), bromine (6.1 mL, 119 mmol), sodium hydroxide (6.78 g, 169 mmol), dichloromethane (DCM), water, concentrated hydrochloric acid.
-
Procedure:
-
A solution of bromine (6.1 mL) in DCM (15 mL) and a solution of sodium hydroxide (6.78 g) in water (20 mL) are added simultaneously and slowly dropwise to a stirred mixture of 1H-1,2,4-triazole (3.9 g) in water (50 mL) and DCM (15 mL) at 0°C.
-
The reaction temperature is maintained below 20°C during the addition.
-
The reaction mixture is stirred at room temperature overnight.
-
Concentrated hydrochloric acid (2.0 mL, 66 mmol) is subsequently added to the reaction solution.
-
The solid product is isolated by filtration, washed with water, and dried under vacuum.
-
-
Characterization: The structure of the synthesized compounds is typically confirmed using ¹H-NMR, ¹³C-NMR, infrared (IR) spectroscopy, mass spectrometry (MS), and elemental analysis[1]. For 3,5-Dibromo-1H-1,2,4-triazole, a mass spectrum (ESI) shows m/z 224 [M-H]⁻[2].
2.2.2. General Synthesis of Amino-Substituted Dibromotriazoles [1]
This protocol outlines the amination of a dibromotriazole precursor.
-
Materials: 3,5-Dibromo-1H-1,2,4-triazole or 4,5-Dibromo-1H-1,2,3-triazole, hydroxylamine-O-sulphonic acid, weakly alkaline aqueous solution.
-
Procedure:
-
The dibromotriazole is reacted with hydroxylamine-O-sulphonic acid in a weakly alkaline aqueous solution.
-
The reaction mixture is heated at reflux temperature.
-
The resulting amino-dibromotriazole isomers are then separated and purified, typically by column chromatography.
-
Potential Biological Significance and Mechanisms of Action
Triazole derivatives are renowned for their wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The primary mechanism of action for many antifungal triazoles is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
While specific mechanistic studies on C3H3Br2N3 triazole derivatives are not extensively detailed in the available literature, their structural similarity to known antifungal agents suggests they may share a similar mechanism of action. The presence of bromine atoms can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and interaction with the target enzyme.
Diagram 1: General Synthetic Workflow for Dibrominated Triazoles
Caption: General workflow for the synthesis and functionalization of dibrominated triazoles.
Diagram 2: Postulated Antifungal Mechanism of Action
Caption: Inhibition of ergosterol biosynthesis by a dibrominated triazole derivative.
Conclusion
The dibrominated triazole derivatives of the molecular formula C3H3Br2N3 represent a class of compounds with significant potential in drug discovery and materials science. This guide has outlined the key isomeric forms, provided detailed synthetic protocols, and summarized the available quantitative data. The versatility of the dibromotriazole scaffold, coupled with the established biological activity of the broader triazole family, makes these compounds promising candidates for further investigation. Future research should focus on the detailed biological evaluation of each isomer to elucidate their specific mechanisms of action and to explore their full therapeutic potential.
References
A Comprehensive Technical Review of 1,2,4-Triazole Synthesis Methods
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth review of the principal synthetic methodologies for constructing this vital heterocyclic ring system, aimed at researchers, scientists, and professionals in drug development. We will cover classical named reactions, modern catalytic approaches, detailed experimental protocols, and comparative quantitative data.
Classical Synthetic Strategies
Two of the most established and historically significant methods for synthesizing the 1,2,4-triazole ring are the Pellizzari and Einhorn-Brunner reactions. These methods, while sometimes requiring harsh conditions, remain relevant in modern organic synthesis.
The Pellizzari Reaction
Discovered by Guido Pellizzari in 1911, this reaction facilitates the synthesis of 1,2,4-triazoles through the condensation of an amide with a hydrazide.[4][5] The reaction typically proceeds by forming an acyl amidrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the triazole ring.[4][6] A significant drawback of the traditional Pellizzari reaction is the requirement for high temperatures and often extended reaction times, which can limit its applicability for sensitive substrates.[5][7]
Detailed Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole [4][7]
-
Reactant Mixture: In a round-bottom flask, thoroughly mix benzamide (1.0 mmol, 121.1 mg) and benzoyl hydrazide (1.0 mmol, 136.1 mg). The reaction is often performed neat (without a solvent).
-
Heating: Under a nitrogen atmosphere, heat the mixture to a high temperature, typically in the range of 220-250°C, for 2-4 hours.
-
Work-up: After allowing the reaction flask to cool to room temperature, the resulting solid residue is treated with a dilute aqueous solution of sodium hydroxide to remove unreacted starting materials and acidic impurities.
-
Purification: The crude solid product is collected by filtration, washed thoroughly with water, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 3,5-diphenyl-1,2,4-triazole.
Caption: General mechanism of the Pellizzari Reaction.
The Einhorn-Brunner Reaction
First described by Alfred Einhorn and Karl Brunner, this reaction involves the acid-catalyzed condensation of diacylamines (imides) with hydrazines to form 1,2,4-triazoles.[2][8] A key advantage of this method is its predictable regioselectivity when unsymmetrical imides are used. The acyl group corresponding to the stronger carboxylic acid preferentially occupies the 3-position of the resulting triazole ring.[2][8]
Detailed Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole [4][9]
-
Reactant Mixture: Combine N-formylbenzamide (a diacylamine) (1.0 mmol, 149.1 mg) and phenylhydrazine (1.0 mmol, 108.1 mg) in a round-bottom flask containing a suitable solvent like absolute ethanol or glacial acetic acid.
-
Acid Catalyst: Add a catalytic amount of a weak acid, such as glacial acetic acid, if not already used as the solvent.
-
Reflux: Heat the mixture to reflux for 4-8 hours. The progress of the reaction should be monitored using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography or recrystallization from ethanol, to isolate the desired 1,5-diphenyl-1,2,4-triazole.
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
Methodological & Application
Application Notes & Protocols: Synthesis of 3,5-disubstituted-1-methyl-1H-1,2,4-triazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,4-triazole scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents and functional materials. Its derivatives exhibit a wide range of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. Specifically, 3,5-disubstituted-1-methyl-1H-1,2,4-triazoles are key structures in medicinal chemistry, where the N1-methylation can significantly influence the compound's pharmacological profile, including its metabolic stability, solubility, and binding affinity.
This document outlines two primary synthetic strategies for obtaining 3,5-disubstituted-1-methyl-1H-1,2,4-triazoles: a one-pot, three-component reaction for direct assembly and a two-step method involving the synthesis of a 3,5-disubstituted-1H-1,2,4-triazole precursor followed by N-methylation.
Protocol 1: One-Pot Synthesis via Three-Component Condensation
This approach provides a highly efficient and regioselective route to 1,3,5-trisubstituted-1,2,4-triazoles from readily available starting materials. By using methylhydrazine as the hydrazine component, the desired 1-methyl substitution is incorporated directly. The method is based on the coupling of a carboxylic acid and an amidine, followed by cyclization with the substituted hydrazine.[1][2][3]
Caption: Workflow for the one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles.
Experimental Protocol: General Procedure
This protocol is adapted from the method developed by Castanedo and co-workers and implemented in parallel synthesis.[1][4]
-
Reaction Setup: To a solution of the selected carboxylic acid (1.0 eq) and amidine hydrochloride (1.2 eq) in dimethylformamide (DMF, ~0.3 M), add N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Acylamidine Formation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) (1.2 eq) to the mixture. Stir the reaction at room temperature for 24 hours to form the acylamidine intermediate.
-
Cyclization: Add methylhydrazine (1.5 eq) to the reaction mixture.
-
Microwave Irradiation: Seal the reaction vessel and heat it using microwave irradiation to 150 °C for 20 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted-1-methyl-1H-1,2,4-triazole.
Data Presentation: Representative Yields
The following table summarizes yields for various substituents based on similar three-component syntheses. The R¹ substituent corresponds to the methyl group from methylhydrazine.
| R² Substituent (from Amidine) | R³ Substituent (from Carboxylic Acid) | Yield (%) | Reference |
| 4-Methylphenyl | 3-Chlorophenyl | 85 | [1] |
| Cyclobutyl | 3-Methoxybenzyl | 62 | [1] |
| Phenyl | 4-Fluorophenyl | 90 | [2] |
| Methyl | Pyridin-3-yl | 75 | [1] |
Protocol 2: N-Methylation of 3,5-disubstituted-1H-1,2,4-triazole Precursors
This strategy involves the initial synthesis of a 3,5-disubstituted-1H-1,2,4-triazole, followed by a separate N-methylation step. A common precursor synthesis involves the condensation of a nitrile and a hydrazide.[5] The subsequent alkylation presents a regioselectivity challenge, as methylation can occur at the N1, N2, or N4 positions.[6] Reaction conditions must be carefully controlled to favor the desired N1 isomer.
Caption: Workflow for the two-step synthesis involving N-methylation.
Experimental Protocol: General N-Methylation Procedure
This protocol provides a general method for the N-methylation of a pre-synthesized 3,5-disubstituted-1H-1,2,4-triazole.[6]
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the 3,5-disubstituted-1H-1,2,4-triazole (1.0 eq) in an anhydrous solvent such as methanol or DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Add a base (1.05 eq) portion-wise or dropwise. Common bases include sodium methoxide, potassium carbonate, or sodium hydride. Stir the mixture at 0 °C for 10-30 minutes.
-
Methylation: Slowly add the methylating agent (1.1 eq), such as methyl iodide or dimethyl sulfate, to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by carefully adding water or a saturated ammonium chloride solution. Extract the product with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Separate the resulting N1 and N2 isomers via column chromatography.
Data Presentation: Factors Influencing Regioselectivity
The choice of base, solvent, and methylating agent significantly impacts the ratio of N1 to N2 methylated products.[6] While specific data is highly substrate-dependent, general trends can be summarized.
| Base | Solvent | Methylating Agent | Typical Major Isomer | Notes |
| Sodium Methoxide | Methanol | Methyl Iodide | N1 | Thermodynamic control often favors the N1 product. |
| Potassium Carbonate | DMF | Methyl Iodide | Mixture (N1/N2) | Conditions can be tuned to favor one isomer. |
| Sodium Hydride | THF/DMF | Dimethyl Sulfate | Mixture (N1/N2) | A strong, non-nucleophilic base. |
General Reaction Scheme
The following diagram illustrates the overall transformation for the one-pot synthesis method.
Caption: One-pot reaction for 3,5-disubstituted-1-methyl-1H-1,2,4-triazole.
References
- 1. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 3,5-dibromo-1-methyl-1H-1,2,4-triazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 3,5-dibromo-1-methyl-1H-1,2,4-triazole as a versatile building block in palladium-catalyzed cross-coupling reactions. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, and the two bromine atoms on this substrate offer strategic handles for sequential or double functionalization, enabling the synthesis of diverse and complex molecular architectures.
Introduction to Cross-Coupling Reactions with this compound
This compound is an attractive substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The differential reactivity of the bromine atoms can potentially allow for selective mono-functionalization under carefully controlled conditions, followed by a second coupling reaction to introduce a different substituent. This stepwise approach provides a powerful strategy for the construction of unsymmetrically substituted 1-methyl-1,2,4-triazole derivatives.
The general scheme for cross-coupling reactions involving this substrate is depicted below:
Caption: General workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the triazole core and various aryl or heteroaryl groups.
General Reaction Scheme
Caption: Suzuki-Miyaura coupling of the target substrate.
Experimental Protocol: Synthesis of 3-bromo-5-phenyl-1-methyl-1H-1,2,4-triazole
This protocol is adapted from methodologies used for similar dibrominated heterocyclic systems.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Add a degassed solvent mixture of toluene (10 mL), ethanol (3 mL), and water (3 mL).
-
The reaction mixture is heated to 90 °C and stirred under an inert atmosphere for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (30 mL).
-
The organic layer is washed with water (2 x 20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Data Summary
| Catalyst | Ligand | Base | Solvent System | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 70-85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 75-90 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DME | 80 | 65-80 |
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties onto the triazole ring, which are valuable handles for further transformations such as click chemistry.
General Reaction Scheme
Caption: Sonogashira coupling of the target substrate.
Experimental Protocol: Synthesis of 3-bromo-1-methyl-5-(phenylethynyl)-1H-1,2,4-triazole
This protocol is based on standard Sonogashira conditions.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (5 mL).
-
Add phenylacetylene (1.1 mmol) dropwise via syringe.
-
The reaction mixture is stirred at room temperature for 12-18 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (30 mL) and washed with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Data Summary
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | 75-90 |
| Pd(OAc)₂ | None (copper-free) | Cs₂CO₃ | DMF | 80 | 60-75 |
| Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 60 | 70-85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing primary or secondary amines to the triazole scaffold, a common feature in many bioactive molecules.
General Reaction Scheme
Caption: Buchwald-Hartwig amination of the target substrate.
Experimental Protocol: Synthesis of 5-bromo-1-methyl-N-phenyl-1H-1,2,4-triazol-3-amine
This protocol is adapted from general procedures for the amination of heteroaryl bromides.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, to a vial add Pd₂(dba)₃ (0.02 mmol), XPhos (0.048 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and a stir bar.
-
Seal the vial with a septum-containing cap.
-
Remove the vial from the glovebox and add anhydrous toluene (5 mL) followed by aniline (1.1 mmol).
-
The reaction mixture is heated to 100 °C in an oil bath and stirred for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.
Data Summary
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 70-85 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 65-80 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 60-75 |
Application Notes and Protocols for 3,5-dibromo-1-methyl-1H-1,2,4-triazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-dibromo-1-methyl-1H-1,2,4-triazole is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural and electronic properties make it an ideal scaffold for the synthesis of a diverse range of bioactive molecules. The presence of two bromine atoms at the 3 and 5 positions allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions, enabling the exploration of extensive structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents, with a particular focus on kinase inhibitors for cancer therapy.
Key Applications in Medicinal Chemistry
The 1,2,4-triazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs.[1] Derivatives of 1,2,4-triazoles exhibit a broad spectrum of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties. The this compound scaffold serves as a key intermediate for the synthesis of potent kinase inhibitors, which are crucial in cancer treatment by targeting signaling pathways that control cell growth and proliferation.[2][3]
1. Synthesis of Kinase Inhibitors:
The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of kinase inhibitors. The bromine atoms can be sequentially or simultaneously replaced by various aryl, heteroaryl, or amino groups through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for the systematic modification of the molecule to optimize its binding affinity and selectivity for specific kinase targets, such as Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[1][2][4]
2. Structure-Activity Relationship (SAR) Studies:
The difunctional nature of this compound makes it an excellent tool for SAR studies. By systematically varying the substituents at the 3 and 5 positions, researchers can probe the steric and electronic requirements of the target enzyme's active site. This iterative process of synthesis and biological evaluation is fundamental to the optimization of lead compounds into clinical candidates.
Data Presentation: In Vitro Biological Activity
The following tables summarize the in vitro biological activity of representative 3,5-disubstituted-1-methyl-1H-1,2,4-triazole derivatives as kinase inhibitors.
Table 1: Antiproliferative Activity of 3,5-Diamino-1,2,4-triazole Urea Derivatives against ALK-Positive Cell Lines.[2]
| Compound ID | R¹ | R² | Ba/F3 TEL-ALK IC₅₀ (nM) |
| 1a | H | H | 70 |
| 1b | Me | H | 40 |
| 1c | Et | H | 20 |
Table 2: EGFR Kinase Inhibitory Activity of 3,5-Disubstituted-1,2,4-triazole Derivatives.[1][5]
| Compound ID | Substitution at C3 | Substitution at C5 | EGFR IC₅₀ (µM) |
| 2a | Phenyl | Phenyl | 5.2 |
| 2b | 4-Chlorophenyl | Phenyl | 2.8 |
| 2c | 4-Methoxyphenyl | Phenyl | 1.5 |
Experimental Protocols
The following are detailed protocols for key synthetic transformations of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-5-bromo-1-methyl-1H-1,2,4-triazoles
Objective: To synthesize 3-aryl-5-bromo-1-methyl-1H-1,2,4-triazoles via a selective Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Na₂CO₃ (Sodium carbonate)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 3-Alkynyl-5-bromo-1-methyl-1H-1,2,4-triazoles
Objective: To introduce an alkynyl group at the 3-position of the triazole ring via Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-5-bromo-1-methyl-1H-1,2,4-triazoles
Objective: To synthesize 3-amino-5-bromo-1-methyl-1H-1,2,4-triazoles through palladium-catalyzed amination.
Materials:
-
This compound
-
Primary or secondary amine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
NaOtBu (Sodium tert-butoxide)
-
Toluene
-
Saturated aqueous NaHCO₃
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
-
Glovebox or Schlenk line
-
Sealed reaction vessel
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq) to a reaction vessel.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene.
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
Signaling Pathway
Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Inhibition.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of bioactive compounds.
Logical Relationship
References
- 1. Synthesis, In Vitro Evaluation, and Molecular Docking Studies of Novel 3,5-Diphenyl-1H-1,2,4-Triazole Derivatives as Potential hEGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3,5-Diamino-1,2,4-triazole Ureas as Potent Anaplastic Lymphoma Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of new heterocyclic compounds containing 5-[(1 H-1,2,4-triazol-1-yl)methyl]-3 H-1,2,4-triazole-3-thione structure as potent hEGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: 3,5-dibromo-1-methyl-1H-1,2,4-triazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3,5-dibromo-1-methyl-1H-1,2,4-triazole is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, particularly the presence of two reactive bromine atoms on the triazole core, make it an ideal scaffold for the construction of diverse and complex molecular architectures. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel compounds with potential therapeutic applications.
Application Notes
The synthetic utility of this compound primarily stems from the reactivity of its carbon-bromine bonds. These bonds serve as versatile handles for the introduction of various substituents through a range of organic reactions, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This allows for the systematic modification of the triazole core, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Key Applications:
-
Scaffold for Medicinal Chemistry: The 1,2,4-triazole ring is a privileged structure in medicinal chemistry due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1] By functionalizing the 3 and 5 positions of the 1-methyl-1,2,4-triazole core, researchers can design and synthesize novel compounds with tailored pharmacological profiles.
-
Intermediate for Agrochemicals: Triazole derivatives are also widely used in the agrochemical industry as fungicides and herbicides. The ability to introduce diverse functional groups onto the this compound backbone allows for the development of new and more effective crop protection agents.
-
Precursor for Functional Materials: The rigid, aromatic nature of the triazole ring, combined with the potential for extensive functionalization, makes this building block attractive for the synthesis of novel materials with interesting electronic and photophysical properties.
Reaction Versatility:
The two bromine atoms on the triazole ring can be sequentially or simultaneously replaced, offering a high degree of control over the final product. Common transformations include:
-
Suzuki-Miyaura Cross-Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids.
-
Sonogashira Cross-Coupling: For the formation of C-C bonds with terminal alkynes.
-
Nucleophilic Aromatic Substitution (SNAr): With a variety of nucleophiles such as amines, thiols, and alkoxides.
Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving this compound.
Protocol 1: Synthesis of this compound
Synthesis of 3,5-dibromo-1H-1,2,4-triazole
This procedure is adapted from a general method for the bromination of 1H-1,2,4-triazole.
Materials:
-
1H-1,2,4-triazole
-
Bromine
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
A solution of bromine (e.g., 6.1 mL, 119 mmol) in dichloromethane (15 mL) and a solution of sodium hydroxide (e.g., 6.78 g, 169 mmol) in water (20 mL) are added simultaneously and slowly dropwise to a stirred mixture of 1H-1,2,4-triazole (e.g., 3.9 g, 56 mmol) in water (50 mL) and dichloromethane (15 mL) at 0 °C.
-
The reaction temperature is maintained below 20 °C during the addition.
-
The reaction mixture is stirred at room temperature overnight.
-
Concentrated hydrochloric acid (e.g., 2.0 mL, 66 mmol) is added to the reaction solution.
-
The solid product is isolated by filtration, washed with water, and dried under vacuum to afford 3,5-dibromo-1H-1,2,4-triazole.
Expected Yield: ~65%
Characterization: Mass spectrum (ESI) m/z 224 [M-H]⁻.
N-Methylation (General Procedure):
The resulting 3,5-dibromo-1H-1,2,4-triazole can be methylated using a suitable methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid (General Procedure)
This protocol describes a general method for the palladium-catalyzed cross-coupling of an arylboronic acid with the dibromotriazole. The reaction can be performed sequentially to introduce two different aryl groups.
Materials:
-
This compound
-
Arylboronic acid (1.1 to 2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene/Water/Methanol mixture, or Dioxane/Water)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Illustrative)
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-bromo-1-methyl-5-phenyl-1H-1,2,4-triazole | Data not available in search results |
| 2 | 4-Methoxyphenylboronic acid | 3-bromo-5-(4-methoxyphenyl)-1-methyl-1H-1,2,4-triazole | Data not available in search results |
| 3 | Phenylboronic acid (2.2 eq) | 3,5-diphenyl-1-methyl-1H-1,2,4-triazole | Data not available in search results |
Note: Specific yield data for reactions starting with this compound were not found in the provided search results. The table is illustrative of the expected products.
Protocol 3: Sonogashira Cross-Coupling of this compound with a Terminal Alkyne (General Procedure)
This protocol outlines a general procedure for the palladium- and copper-catalyzed coupling of a terminal alkyne with the dibromotriazole.
Materials:
-
This compound
-
Terminal alkyne (1.1 to 2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1 equivalent), the palladium catalyst, and copper(I) iodide.
-
Add the solvent and the base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Illustrative)
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-bromo-1-methyl-5-(phenylethynyl)-1H-1,2,4-triazole | Data not available in search results |
| 2 | Ethynyltrimethylsilane | 3-bromo-5-((trimethylsilyl)ethynyl)-1-methyl-1H-1,2,4-triazole | Data not available in search results |
| 3 | Phenylacetylene (2.2 eq) | 1-methyl-3,5-bis(phenylethynyl)-1H-1,2,4-triazole | Data not available in search results |
Note: Specific yield data for reactions starting with this compound were not found in the provided search results. The table is illustrative of the expected products.
Visualizations
Synthetic Workflow for the Diversification of this compound
Caption: Synthetic routes for functionalizing this compound.
Logical Relationship in Drug Discovery using the Building Block
Caption: Workflow from building block to preclinical candidate in drug discovery.
References
Protocol for N-alkylation of 3,5-dibromo-1H-1,2,4-triazole
Application Note
Introduction
The N-alkylation of 3,5-dibromo-1H-1,2,4-triazole is a crucial chemical transformation for the synthesis of a variety of compounds with potential applications in medicinal chemistry and materials science. The 1,2,4-triazole scaffold is a key feature in numerous biologically active molecules.[1][2] The introduction of alkyl groups on the nitrogen atoms of the triazole ring can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its biological activity.
Regioselectivity
The N-alkylation of unsymmetrically substituted 1,2,4-triazoles, including 3,5-dibromo-1H-1,2,4-triazole, typically yields a mixture of two regioisomers: the N-1 and N-4 alkylated products. The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the base employed, the solvent, and the reaction temperature. Generally, the use of sterically hindered bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been reported to favor the formation of the N-1 isomer in the alkylation of unsubstituted 1,2,4-triazole.[3][4] In contrast, less sterically demanding bases like potassium carbonate or sodium hydride often lead to mixtures of N-1 and N-4 isomers.[5] The electron-withdrawing nature of the two bromine atoms in 3,5-dibromo-1H-1,2,4-triazole is expected to influence the nucleophilicity of the different nitrogen atoms and thus the regioselectivity of the alkylation reaction.
Product Characterization
The differentiation between the N-1 and N-4 alkylated isomers of 3,5-dibromo-1H-1,2,4-triazole can be achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the chemical shifts of the protons on the alkyl group will differ between the two isomers due to their different electronic environments. For the N-1 isomer of a methyl-substituted product, a single methyl signal is expected. Similarly, the N-4 isomer will also show a single methyl signal, but at a different chemical shift. For instance, in the case of unsubstituted 1,2,4-triazole, the protons of the N-1 isomer show distinct signals, while those of the symmetrical N-4 isomer may be equivalent.[5] For 3,5-dibromo-1-methyl-1H-1,2,4-triazole, the methyl protons appear as a singlet in the ¹H NMR spectrum.[6] The ¹³C NMR spectra will also show distinct chemical shifts for the carbons of the alkyl group and the triazole ring for each isomer.
Experimental Protocols
This section provides a general protocol for the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole using a common base and solvent system, which typically yields a mixture of N-1 and N-4 isomers. A second protocol utilizing a non-nucleophilic base to potentially favor the N-1 isomer is also presented.
Protocol 1: N-alkylation using Potassium Carbonate in DMF
This protocol describes a general method for the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole, which is known to produce a mixture of N-1 and N-4 alkylated products.
Materials:
-
3,5-dibromo-1H-1,2,4-triazole
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dibromo-1H-1,2,4-triazole (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.0 - 1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N-1 and N-4 isomers.
-
Characterize the purified isomers using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: N-1 Selective Alkylation using DBU in THF
This protocol aims to enhance the selectivity towards the N-1 alkylated product by using a non-nucleophilic, sterically hindered base.
Materials:
-
3,5-dibromo-1H-1,2,4-triazole
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe for additions
-
Inert atmosphere setup (nitrogen or argon)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3,5-dibromo-1H-1,2,4-triazole (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise to the solution at room temperature.
-
Stir the mixture for 15-30 minutes at room temperature.
-
Add the alkyl halide (1.0 - 1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N-1 and any minor N-4 isomer.
-
Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative reaction conditions and outcomes for the N-alkylation of 1,2,4-triazoles, providing a basis for comparison. Note that specific data for 3,5-dibromo-1H-1,2,4-triazole is limited in the literature, and these examples are drawn from closely related systems.
| Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Isomer Ratio (N1:N4) |
| 1,2,4-triazole | 1,6-Dibromohexane | DBU | THF | Reflux | - | 1,1'-(hexane-1,6-diyl)bis(1H-1,2,4-triazole) | - | ~90:10 |
| 1,2,4-triazole | 4-Nitrobenzyl bromide | NaH | DMF | RT | - | 1- and 4-(4-nitrobenzyl)-1,2,4-triazole | - | 90:10 |
| 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole | Dibromomethane | K₂CO₃ | Acetone | - | - | Mixture of N1-CH₂-N1, N1-CH₂-N2, and N2-CH₂-N2 linked dimers | 15, 50, 10 | - |
| 4-bromo-NH-1,2,3-triazoles | Alkyl halides | K₂CO₃ | DMF | -10 | - | 2-substituted 4-bromo-1,2,3-triazoles | High | Regioselective |
Note: The yields and isomer ratios are highly dependent on the specific substrate and reaction conditions and may require optimization.
Visualization
Logical Workflow for N-alkylation of 3,5-dibromo-1H-1,2,4-triazole
Caption: General workflow for the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C3H3Br2N3 | CID 17186052 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of C3 and C5 Positions of 1-Methyl-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chemical modification of the C3 and C5 positions of 1-methyl-1,2,4-triazole, a scaffold of interest in medicinal chemistry and materials science. The following protocols are based on established synthetic strategies, including halogenation followed by cross-coupling reactions, and direct C-H functionalization.
Introduction
The 1-methyl-1,2,4-triazole core is a privileged scaffold in drug discovery due to its metabolic stability and ability to participate in hydrogen bonding. The functionalization of its C3 and C5 positions allows for the exploration of chemical space and the development of novel compounds with tailored properties. This document outlines two primary pathways for achieving such modifications: a two-step halogenation/cross-coupling sequence and a more direct C-H activation approach.
Data Presentation: Comparative Analysis of Functionalization Methods
The following table summarizes the quantitative data for the different functionalization methods described in the protocols.
| Method | Position(s) Functionalized | Reagents | Yield (%) | Reference |
| Halogenation | C3 and C5 | Bromine, N-bromosuccinimide | ~74% | [1] |
| Stille Cross-Coupling | C3 and C5 | Organostannanes, Pd(PPh₃)₂Cl₂, LiCl | Varies | |
| C-H Arylation | C5 | Aryl bromides, CuI, DMEDA, LiOtBu | up to 74% | [2] |
| Lithiation/Carboxylation | C3 (with C5 protection) | n-BuLi, LDA, CO₂ | - |
Experimental Protocols
Protocol 1: Halogenation of 1-Methyl-1,2,4-triazole
This protocol describes the synthesis of 3,5-dibromo-1-methyl-1,2,4-triazole, a key intermediate for subsequent cross-coupling reactions. The procedure is adapted from the bromination of the parent 1H-1,2,4-triazole.[1]
Materials:
-
1-Methyl-1,2,4-triazole
-
Bromine or N-Bromosuccinimide (NBS)
-
Appropriate solvent (e.g., acetic acid, chloroform)
-
Sodium hydroxide solution
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methyl-1,2,4-triazole (1.0 eq.) in the chosen solvent.
-
Slowly add the brominating agent (bromine or NBS, 2.2 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 3,5-dibromo-1-methyl-1,2,4-triazole.[3]
Protocol 2: Stille Cross-Coupling of 3,5-Dibromo-1-methyl-1,2,4-triazole
This protocol outlines a microwave-assisted Stille cross-coupling reaction to introduce various substituents at the C3 and C5 positions of the triazole ring.
Materials:
-
3,5-Dibromo-1-methyl-1,2,4-triazole
-
Organostannane (e.g., (tributylstannyl)thiophene, tributyl(phenyl)stannane) (2.2 eq.)
-
Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (catalytic amount)
-
Lithium chloride (LiCl)
-
Microwave reactor vials
-
Anhydrous, degassed solvent (e.g., DMF or toluene)
Procedure:
-
To a microwave reactor vial, add 3,5-dibromo-1-methyl-1,2,4-triazole (1.0 eq.), the organostannane (2.2 eq.), Pd(PPh₃)₂Cl₂ (e.g., 5 mol%), and LiCl (3.0 eq.).
-
Add the anhydrous, degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a temperature between 110-130 °C for approximately 15 minutes.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-1-methyl-1,2,4-triazole.
Protocol 3: Direct C-H Arylation of 1-Methyl-1,2,4-triazole
This protocol describes a copper-catalyzed direct C-H arylation at the C5 position of 1-methyl-1,2,4-triazole.[2]
Materials:
-
1-Methyl-1,2,4-triazole
-
Aryl bromide (1.5 eq.)
-
Copper(I) iodide (CuI) (20 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)
-
Lithium tert-butoxide (LiOtBu) (2.0 eq.)
-
Anhydrous dioxane
-
Schlenk tube or sealed reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add CuI (20 mol%), 1-methyl-1,2,4-triazole (1.0 eq.), the aryl bromide (1.5 eq.), and LiOtBu (2.0 eq.).
-
Add anhydrous dioxane, followed by DMEDA (20 mol%).
-
Seal the tube and heat the reaction mixture to 140 °C for 24 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl-1-methyl-1,2,4-triazole.
Signaling Pathways and Experimental Workflows
Caption: Overview of functionalization pathways for 1-methyl-1,2,4-triazole.
References
Application Notes and Protocols for the Preparation of 1,3,5-Trisubstituted 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the preparation of 1,3,5-trisubstituted 1,2,4-triazole derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a variety of therapeutic agents. The following sections detail established protocols, present quantitative data for representative compounds, and visualize key experimental workflows and biological pathways.
Introduction
The 1,2,4-triazole nucleus is a privileged heterocyclic motif found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The precise substitution pattern on the triazole ring is critical for modulating the pharmacological profile of these compounds. This document focuses on the synthesis of 1,3,5-trisubstituted isomers, which are key components of several notable drugs such as the antihypertensive agent forasartan and the anticancer drug candidate bemcentinib.[3]
Synthetic Methodologies
The synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be broadly categorized into two main approaches: the construction of the triazole ring from acyclic precursors and the functionalization of a pre-formed triazole core.[4] Several robust methods have been developed, with the one-pot, three-component synthesis being a particularly efficient and versatile strategy.[5][6]
Method 1: One-Pot, Three-Component Synthesis via Peptide Coupling
This highly efficient method involves the reaction of a carboxylic acid, an amidine, and a monosubstituted hydrazine in a single reaction vessel.[7] The reaction is typically mediated by a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which facilitates the initial formation of an acylamidine intermediate. Subsequent cyclization with a hydrazine affords the desired 1,3,5-trisubstituted 1,2,4-triazole with high regioselectivity.[6][8]
Method 2: Copper-Catalyzed Oxidative Cyclization
Copper catalysis offers an economical and environmentally favorable route to 1,3,5-trisubstituted 1,2,4-triazoles.[9] A common approach involves the tandem addition and oxidative cyclization of amidines and nitriles.[7] This method often utilizes a simple copper salt, such as copper(I) bromide or copper(II) acetate, and employs air or another oxidant to drive the reaction.[7][9]
Method 3: Palladium-Catalyzed C-H Arylation
For the late-stage functionalization of a pre-existing 1,2,4-triazole scaffold, palladium-catalyzed direct C-H arylation is a powerful technique.[8] This methodology enables the introduction of aryl groups at the C5-position of a 1,3-disubstituted 1,2,4-triazole, providing access to a diverse array of derivatives that may be challenging to synthesize via ring-formation strategies.[8]
Data Presentation
The following tables summarize quantitative data for the synthesis of various 1,3,5-trisubstituted 1,2,4-triazole derivatives using the methodologies described above.
Table 1: One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles
| Entry | Carboxylic Acid (R¹) | Amidine (R³) | Hydrazine (R⁵) | Yield (%) | Reference |
| 1 | Benzoic acid | Benzamidine | Phenylhydrazine | 85 | [5] |
| 2 | Acetic acid | Acetamidine | Methylhydrazine | 78 | [5] |
| 3 | 4-Chlorobenzoic acid | Benzamidine | Phenylhydrazine | 82 | [5] |
| 4 | Cyclohexanecarboxylic acid | Acetamidine | Isopropylhydrazine | 75 | [5] |
| 5 | Thiophene-2-carboxylic acid | Benzamidine | Phenylhydrazine | 88 | [5] |
Table 2: Anticancer Activity of Selected 1,3,5-Trisubstituted 1,2,4-Triazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 4l | HeLa | < 0.01 | Tubulin Polymerization Inhibitor | [5] |
| 4o | Jurkat | < 0.01 | Tubulin Polymerization Inhibitor | [5] |
| Compound 9 | A549, IMR-32, HCT-15, THP-1 | 0.8 - 2.5 | Not specified | [8] |
| Compound 4g | HCT-116 | 1.09 | Cell cycle arrest at G1 phase | [10] |
| Compound 15 | MDA-MB-231 | 3.48 | Adenosine A2B receptor antagonist | [11] |
| Compound 20 | MDA-MB-231 | 5.95 | Adenosine A2B receptor antagonist | [11] |
| Compound 8c | Various | Not specified | BRAF, EGFR, and Tubulin Inhibitor | [1] |
| Compound 8d | Various | Not specified | BRAF and Tubulin Inhibitor | [1] |
Experimental Protocols
Protocol 1: General Procedure for the One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amidine hydrochloride (1.1 equiv)
-
Monosubstituted hydrazine (1.2 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) and amidine hydrochloride (1.1 equiv) in DMF, add DIPEA (3.0 equiv).
-
Add HATU (1.1 equiv) to the mixture and stir at room temperature for 30 minutes to 1 hour to form the acylamidine intermediate.
-
Add the monosubstituted hydrazine (1.2 equiv) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3,5-trisubstituted 1,2,4-triazole.[4][5]
Protocol 2: General Procedure for the Copper-Catalyzed Oxidative Cyclization of Amidines and Nitriles
Materials:
-
Amidine (1.0 equiv)
-
Nitrile (1.2 equiv)
-
Copper(I) bromide (CuBr) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,2-Dichlorobenzene (DCB)
Procedure:
-
In a sealed tube, combine the amidine (1.0 equiv), nitrile (1.2 equiv), CuBr (10 mol%), and Cs₂CO₃ (2.0 equiv).
-
Add 1,2-dichlorobenzene as the solvent.
-
Stir the reaction mixture under an atmosphere of air at 120-140 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[9]
Protocol 3: General Procedure for the Palladium-Catalyzed C-5 Arylation of 1,3-Disubstituted 1,2,4-Triazoles
Materials:
-
1,3-Disubstituted 1,2,4-triazole (1.0 equiv)
-
Aryl bromide (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
Procedure:
-
In a sealed tube, combine the 1,3-disubstituted 1,2,4-triazole (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equiv).
-
Add toluene as the solvent.
-
Seal the tube and heat the reaction mixture at 110-130 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Visualizations
The following diagrams illustrate a key biological pathway targeted by 1,2,4-triazole derivatives and a typical workflow for their synthesis and biological evaluation.
Caption: Experimental workflow for the one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles.
Caption: Signaling pathway for anticancer activity of certain 1,2,4-triazole derivatives as tubulin polymerization inhibitors.
References
- 1. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 10. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Catalyst-Free Pathways to Functionalized 1,2,4-Triazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of therapeutic agents and functional materials. The development of synthetic routes that circumvent the need for catalysts is of paramount importance for greener, more cost-effective, and operationally simpler chemical manufacturing. This document provides detailed application notes and experimental protocols for several notable catalyst-free methods for the synthesis of functionalized 1,2,4-triazoles.
Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles via Oxidative Coupling of Hydrazones and Amines
This method, developed by Chen and coworkers, provides a metal-free approach to 1,3,5-trisubstituted 1,2,4-triazoles through an iodine-mediated oxidative C-H functionalization and double C-N bond formation cascade. The reaction demonstrates broad substrate scope and operational simplicity under aerobic conditions.[1][2][3][4]
Application Notes:
This protocol is particularly useful for the synthesis of triazoles with a variety of substituents at the 1, 3, and 5 positions. The reaction is tolerant of a wide range of functional groups on both the hydrazone and amine starting materials. The use of iodine as a mediator and tert-butyl hydroperoxide (TBHP) as an oxidant under an air atmosphere makes this a convenient and accessible method. A slight decrease in yield may be observed under an inert atmosphere, suggesting that oxygen can play a role in the oxidation process.[2]
Quantitative Data:
| Entry | Hydrazone (1a) | Amine (2) | Product | Yield (%) |
| 1 | Benzaldehyde phenylhydrazone | Benzylamine | 1-benzyl-3,5-diphenyl-1H-1,2,4-triazole | 92 |
| 2 | 4-Methylbenzaldehyde phenylhydrazone | Benzylamine | 1-benzyl-5-phenyl-3-(p-tolyl)-1H-1,2,4-triazole | 85 |
| 3 | 4-Methoxybenzaldehyde phenylhydrazone | Benzylamine | 1-benzyl-3-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole | 88 |
| 4 | 4-Chlorobenzaldehyde phenylhydrazone | Benzylamine | 1-benzyl-3-(4-chlorophenyl)-5-phenyl-1H-1,2,4-triazole | 90 |
| 5 | Benzaldehyde phenylhydrazone | 4-Methoxybenzylamine | 1-(4-methoxybenzyl)-3,5-diphenyl-1H-1,2,4-triazole | 87 |
| 6 | Benzaldehyde phenylhydrazone | Cyclohexylamine | 1-cyclohexyl-3,5-diphenyl-1H-1,2,4-triazole | 75 |
Experimental Protocol:
General Procedure for the Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles:
-
To a 10 mL oven-dried reaction tube, add the hydrazone (0.2 mmol, 1.0 equiv), the amine (0.4 mmol, 2.0 equiv), and iodine (I₂) (0.04 mmol, 20 mol%).
-
Add 2.0 mL of 1,2-dichloroethane (DCE) as the solvent.
-
To the resulting mixture, add a 70% aqueous solution of tert-butyl hydroperoxide (TBHP) (0.4 mmol, 2.0 equiv).
-
Seal the tube and stir the reaction mixture at 80 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 1,3,5-trisubstituted 1,2,4-triazole.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles.
Synthesis of Hydrazone-Substituted 1,2,4-Triazoles via Ring Opening/Cyclization of Arylidene Thiazolones
A recent catalyst-free method reported by Rana and colleagues describes the synthesis of highly functionalized hydrazone-substituted 1,2,4-triazoles from readily available arylidene thiazolones and aryl/alkyl hydrazines. This reaction proceeds through a ring-opening and intramolecular cyclization cascade and is amenable to both batch and continuous flow processes.[5][6]
Application Notes:
This protocol is advantageous for creating complex 1,2,4-triazoles featuring a hydrazone moiety, which can be a valuable handle for further functionalization. The reaction tolerates a range of substituents on both the arylidene thiazolone and the hydrazine. Ethyl acetate was found to be the most suitable solvent. The reaction can be scaled up to the gram scale, highlighting its practical utility.
Quantitative Data:
| Entry | Arylidene Thiazolone (1) | Hydrazine (2) | Product | Yield (%) |
| 1 | (Z)-2-phenyl-4-benzylidenethiazol-5(4H)-one | Phenylhydrazine | 3-((E)-2-benzylidene-1-phenylhydrazinyl)-1,5-diphenyl-1H-1,2,4-triazole | 85 |
| 2 | (Z)-2-phenyl-4-(4-methylbenzylidene)thiazol-5(4H)-one | Phenylhydrazine | 3-((E)-1-phenyl-2-(4-methylbenzylidene)hydrazinyl)-1,5-diphenyl-1H-1,2,4-triazole | 82 |
| 3 | (Z)-2-phenyl-4-(4-chlorobenzylidene)thiazol-5(4H)-one | Phenylhydrazine | 3-((E)-2-(4-chlorobenzylidene)-1-phenylhydrazinyl)-1,5-diphenyl-1H-1,2,4-triazole | 88 |
| 4 | (Z)-2-phenyl-4-benzylidenethiazol-5(4H)-one | 4-Chlorophenylhydrazine | 1,5-bis(4-chlorophenyl)-3-((E)-2-benzylidene-1-(4-chlorophenyl)hydrazinyl)-1H-1,2,4-triazole | 80 |
| 5 | (Z)-2-phenyl-4-benzylidenethiazol-5(4H)-one | Methylhydrazine | 3-((E)-2-benzylidene-1-methylhydrazinyl)-5-phenyl-1-methyl-1H-1,2,4-triazole | 72 |
Experimental Protocol:
General Procedure for the Synthesis of Hydrazone-Substituted 1,2,4-Triazoles:
-
In a sealed tube, dissolve the arylidene thiazolone (0.2 mmol, 1.0 equiv) in ethyl acetate (2 mL).
-
Add the corresponding hydrazine (0.44 mmol, 2.2 equiv) to the solution.
-
Stir the reaction mixture at 60 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure hydrazone-substituted 1,2,4-triazole.
Reaction Mechanism:
Caption: Plausible reaction mechanism for the formation of hydrazone-substituted 1,2,4-triazoles.
Synthesis of 1,3-Disubstituted-1H-1,2,4-triazoles from N-Methylimidazole and Hydrazonoyl Chlorides
Yavari and Khaledian reported a facile two-component method for the synthesis of 1,3-disubstituted 1,2,4-triazoles using readily available N-methylimidazole (NMI) and hydrazonoyl chlorides. This reaction proceeds without a catalyst and is believed to occur via a formal [3+2] cycloaddition followed by ring-opening and rearrangement.[7]
Application Notes:
This method provides a straightforward route to 1,3-disubstituted 1,2,4-triazoles. The reaction proceeds efficiently at room temperature. The use of N-methylimidazole as a synthon for a "C-N" unit is a key feature of this transformation. A variety of hydrazonoyl chlorides with different substituents can be employed.
Quantitative Data:
| Entry | Hydrazonoyl Chloride | Product | Yield (%) |
| 1 | N-phenylbenzohydrazonoyl chloride | 1,3-diphenyl-1H-1,2,4-triazole | 92 |
| 2 | N-(4-chlorophenyl)benzohydrazonoyl chloride | 3-phenyl-1-(4-chlorophenyl)-1H-1,2,4-triazole | 95 |
| 3 | N-phenyl-4-methylbenzohydrazonoyl chloride | 3-(p-tolyl)-1-phenyl-1H-1,2,4-triazole | 90 |
| 4 | N-(4-nitrophenyl)benzohydrazonoyl chloride | 3-phenyl-1-(4-nitrophenyl)-1H-1,2,4-triazole | 88 |
| 5 | N-phenyl-4-methoxybenzohydrazonoyl chloride | 3-(4-methoxyphenyl)-1-phenyl-1H-1,2,4-triazole | 85 |
Experimental Protocol:
General Procedure for the Synthesis of 1,3-Disubstituted-1H-1,2,4-triazoles:
-
To a solution of the hydrazonoyl chloride (1 mmol) in acetonitrile (5 mL), add N-methylimidazole (1.2 mmol).
-
Stir the reaction mixture at room temperature for the time specified for the particular substrate (typically 2-4 hours), monitoring the reaction by TLC.
-
After completion of the reaction, remove the solvent under reduced pressure.
-
Add water (10 mL) to the residue and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 1,3-disubstituted-1H-1,2,4-triazole.
Logical Relationship Diagram:
Caption: Proposed reaction pathway for the synthesis of 1,3-disubstituted-1H-1,2,4-triazoles.
These catalyst-free methods offer valuable alternatives to traditional synthetic routes for functionalized 1,2,4-triazoles. The provided protocols and data should serve as a useful guide for researchers in academia and industry to explore the synthesis of novel 1,2,4-triazole derivatives for various applications.
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. I2-Catalyzed Oxidative Coupling Reactions of Hydrazones and Amines and the Application in the Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles [organic-chemistry.org]
- 3. I2-Catalyzed Oxidative Coupling Reactions of Hydrazones and Amines and the Application in the Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. A formal [3+2] cycloaddition reaction of N-methylimidazole as a masked hydrogen cyanide: access to 1,3-disubstitued-1H-1,2,4-triazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles: Application Notes and Protocols
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a multitude of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and straightforward synthetic routes to access these heterocycles is of significant interest to researchers in both academic and industrial settings. This document provides detailed application notes and experimental protocols for the one-pot synthesis of 3,5-disubstituted 1,2,4-triazoles directly from nitriles, a readily available and diverse class of starting materials.
Two primary and robust one-pot methodologies will be detailed: a copper-catalyzed reaction of two distinct nitriles with hydroxylamine, and a base-catalyzed condensation of a nitrile with a hydrazide. These methods offer operational simplicity, broad substrate scope, and access to a wide range of functionalized 1,2,4-triazoles.
Method 1: Copper-Catalyzed One-Pot Synthesis from Nitriles and Hydroxylamine
This approach provides an economical and versatile route to unsymmetrically and symmetrically 3,5-disubstituted 1,2,4-triazoles. The reaction is catalyzed by an inexpensive copper(II) acetate salt and proceeds through the in situ formation of an amidoxime intermediate, which then undergoes a copper-catalyzed reaction with a second nitrile molecule followed by intramolecular cyclization and dehydration.[1][2][3][4]
Reaction Principle and Workflow
The reaction sequence involves the initial formation of an amidoxime from the first nitrile and hydroxylamine. This intermediate then coordinates to the copper catalyst, facilitating the addition of the second nitrile. Subsequent intramolecular cyclization and dehydration afford the desired 3,5-disubstituted 1,2,4-triazole.
Workflow for the Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles.
Experimental Protocol
Materials:
-
Nitrile 1 (R¹-CN)
-
Nitrile 2 (R²-CN)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (TEA)
-
Copper(II) acetate (Cu(OAc)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of hydroxylamine hydrochloride (1.5 mmol) in DMSO (5.0 mL) in a sealed tube, add triethylamine (2.0 mmol).
-
Add the first nitrile (R¹-CN, 1.0 mmol) to the mixture and stir at 80 °C for 2 hours.
-
To the resulting mixture, add the second nitrile (R²-CN, 1.2 mmol) and copper(II) acetate (0.1 mmol).[4]
-
Heat the reaction mixture to 120 °C and stir for 12 hours.[4]
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).[4]
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the pure 3,5-disubstituted 1,2,4-triazole.
Data Presentation: Substrate Scope and Yields
The following table summarizes the yields for the synthesis of various 3,5-disubstituted 1,2,4-triazoles using the copper-catalyzed one-pot method.
| Entry | R¹-CN | R²-CN | Yield (%) |
| 1 | Benzonitrile | Benzonitrile | 85 |
| 2 | 4-Chlorobenzonitrile | Benzonitrile | 82 |
| 3 | 4-Methoxybenzonitrile | Benzonitrile | 88 |
| 4 | Thiophene-2-carbonitrile | Benzonitrile | 75 |
| 5 | Acetonitrile | Benzonitrile | 65 |
| 6 | Benzonitrile | 4-Methylbenzonitrile | 83 |
| 7 | Benzonitrile | 2-Naphthonitrile | 78 |
Data is representative of typical yields reported in the literature for this methodology.[4]
Method 2: Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides
This method provides a convenient and efficient one-step, base-catalyzed synthesis of 3,5-disubstituted 1,2,4-triazoles through the condensation of a nitrile and a hydrazide.[5] A diverse range of functional groups and heterocycles are tolerated under these reaction conditions.
Reaction Principle and Workflow
The reaction proceeds by the base-catalyzed addition of the hydrazide to the nitrile, forming an N-acylamidrazone intermediate. This intermediate then undergoes intramolecular cyclization with the elimination of water to yield the 3,5-disubstituted 1,2,4-triazole.
Workflow for the Base-Catalyzed Synthesis of 1,2,4-Triazoles.
Experimental Protocol
Materials:
-
Nitrile (R¹-CN)
-
Acid hydrazide (R²-CONHNH₂)
-
Potassium carbonate (K₂CO₃)
-
n-Butanol (n-BuOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a mixture of the nitrile (2 mmol) and potassium carbonate (0.5 mmol) in n-BuOH (3 mL), add the acid hydrazide (1 mmol).[5]
-
Stir the reaction mixture at 160 °C.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of EtOAc in hexanes) to give the pure 3,5-disubstituted 1,2,4-triazole.
Data Presentation: Substrate Scope and Yields
The following table summarizes the yields for the synthesis of various 3,5-disubstituted 1,2,4-triazoles using the base-catalyzed one-pot method.
| Entry | Nitrile | Hydrazide | Yield (%) |
| 1 | Benzonitrile | Benzohydrazide | 85 |
| 2 | 4-Chlorobenzonitrile | Benzohydrazide | 80 |
| 3 | 4-Anisonitrile | Benzohydrazide | 88 |
| 4 | Indole-3-carbonitrile | Benzohydrazide | 75 |
| 5 | Benzonitrile | Isonicotinohydrazide | 78 |
| 6 | Benzonitrile | Acetohydrazide | 65 |
| 7 | Thiophene-2-carbonitrile | Benzohydrazide | 72 |
Data is representative of typical yields reported in the literature for this methodology.[5]
Applications in Drug Development and Research
The described one-pot syntheses of 3,5-disubstituted 1,2,4-triazoles are highly valuable for the rapid generation of compound libraries for drug discovery screening. The operational simplicity and broad substrate tolerance allow for the efficient exploration of chemical space around this important heterocyclic core. These methods can be readily integrated into automated synthesis platforms, further accelerating the drug development process. Researchers can utilize these protocols to synthesize novel analogs of known bioactive compounds or to create diverse libraries for high-throughput screening campaigns aimed at identifying new therapeutic agents.
References
- 1. Collection - Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine - The Journal of Organic Chemistry - Figshare [figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Novel Antifungal Agents from 1,2,4-Triazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, with prominent examples including fluconazole and itraconazole. These agents primarily exert their effect by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] This document provides detailed application notes and protocols for the synthesis, in vitro evaluation, and mechanism of action studies of novel 1,2,4-triazole derivatives as potential antifungal agents.
Data Presentation
The following tables summarize the in vitro antifungal activity of representative novel 1,2,4-triazole derivatives against various pathogenic fungi. The Minimum Inhibitory Concentration (MIC) is a key metric for assessing the potency of an antifungal agent, with lower values indicating higher efficacy.
Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Novel 1,2,4-Triazole Derivatives
| Compound ID | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Reference |
| Series 1: Schiff Base Derivatives | [2] | |||
| 5b | >100 | Not Tested | Not Tested | [2] |
| 5c | >100 | Not Tested | Not Tested | [2] |
| 5d | >100 | Not Tested | Not Tested | [2] |
| 5e | >100 | Not Tested | Not Tested | [2] |
| 5m | >100 | Not Tested | Not Tested | [2] |
| 5n | >100 | Not Tested | Not Tested | [2] |
| Series 2: Piperazine Derivatives | ||||
| 6 | ≤0.0156 | Not Tested | Not Tested | |
| 7 | ≤0.0156 | 0.0156 | Not Tested | |
| 9 | ≤0.0156 | Not Tested | Not Tested | |
| 14 | ≤0.0156 | Not Tested | Not Tested | |
| 21 | Not Tested | 0.0156 | Not Tested | |
| 29 | ≤0.0156 | Not Tested | Not Tested | |
| Series 3: Coumarin Derivatives | [3] | |||
| D-1 | >200 | Not Tested | Not Tested | [3] |
| D-3 | 12.5 | Not Tested | Not Tested | [3] |
| Reference Drugs | ||||
| Ketoconazole | 1.0 - >128 | 0.12 - 16 | 0.25 - >16 | [2] |
| Fluconazole | 0.25 - 64 | 0.5 - 64 | >64 | |
| Voriconazole | 0.03 - 1 | 0.03 - 1 | 0.25 - 2 |
Note: MIC values can vary depending on the specific fungal strain and testing methodology.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of novel 1,2,4-triazole derivatives.
Protocol 1: General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
This protocol describes a common method for synthesizing the 1,2,4-triazole core structure.
Materials:
-
Substituted benzoic acid
-
Thiocarbohydrazide
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Reflux apparatus
-
Beakers, flasks, and other standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
An equimolar mixture of a substituted benzoic acid and thiocarbohydrazide is heated in an oil bath until the contents melt.
-
The molten mixture is maintained at the same temperature for 7 hours.
-
After cooling, the reaction mixture is treated with a dilute sodium bicarbonate solution to remove any unreacted acid.
-
The resulting solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield the purified 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.
Protocol 2: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method (CLSI M27-A3)
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.
Materials:
-
96-well U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Test compound (1,2,4-triazole derivative)
-
Fungal inoculum (e.g., Candida albicans)
-
Sterile saline or water
-
Spectrophotometer
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: Culture the yeast on an appropriate agar medium. Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Drug Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well microtiter plate.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.
-
Controls: Include a growth control well (inoculum without the drug) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.
Protocol 3: In Vitro Cytotoxicity Assay - MTT Assay
This colorimetric assay is used to assess the metabolic activity of mammalian cells and is a common method for determining the cytotoxicity of a compound.
Materials:
-
96-well flat-bottom microtiter plates
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (1,2,4-triazole derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: A generalized workflow for the development of novel antifungal agents.
Caption: The primary mechanism of action of 1,2,4-triazole antifungal agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Functionalized 1,2,4-Triazoles
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized 1,2,4-triazoles. Here you will find troubleshooting guides for common experimental challenges, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of functionalized 1,2,4-triazoles?
A1: Researchers often face challenges such as low reaction yields, the formation of unwanted side products like 1,3,4-oxadiazoles, and difficulties in achieving regioselectivity, particularly during N-alkylation steps. Purification of the final compounds can also be complex.
Q2: How can I improve the yield of my 1,2,4-triazole synthesis?
A2: Optimizing reaction conditions is key. This includes adjusting the temperature, reaction time, and choice of solvent and catalyst. Ensuring the purity of starting materials is also critical.[1] For reactions that are sluggish or require high temperatures, microwave-assisted synthesis can often improve yields and reduce reaction times.
Q3: What leads to the formation of 1,3,4-oxadiazole as a side product, and how can it be minimized?
A3: The formation of a 1,3,4-oxadiazole side product is a common issue, especially when using hydrazides, as it arises from a competing cyclization pathway.[1] To minimize this, ensure strictly anhydrous reaction conditions and consider lowering the reaction temperature to favor the formation of the 1,2,4-triazole.[1]
Q4: How can I control regioselectivity during the N-alkylation of 1,2,4-triazoles?
A4: In unsubstituted 1,2,4-triazoles, alkylation can occur at both N-1 and N-4 positions, leading to a mixture of products. The regioselectivity is influenced by the electrophile, base, and solvent. The choice of catalyst can also control regioselectivity. For instance, in certain cycloadditions, Ag(I) catalysts have been shown to favor the formation of 1,3-disubstituted 1,2,4-triazoles.
Q5: Are there any functional groups that are particularly problematic during 1,2,4-triazole synthesis?
A5: Yes, sensitive functional groups on starting materials or the product can decompose under harsh reaction conditions. It is often necessary to protect sensitive functional groups before the reaction. Protecting-group-free synthesis is also an option in some cases, particularly in chemoenzymatic methods.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1,2,4-Triazole | - Incomplete reaction due to insufficient temperature or time.- Decomposition of starting materials or product at high temperatures.- Purity of starting materials (e.g., hydrazides can be hygroscopic).[1] | - Gradually increase reaction temperature and monitor progress by TLC.[1]- Consider using microwave irradiation to shorten reaction times and potentially improve yields.- Ensure starting materials are pure and dry.[1] |
| Formation of 1,3,4-Oxadiazole Side Product | This is a common side reaction, especially when using hydrazides, arising from a competing cyclization pathway.[1] | - Ensure strictly anhydrous reaction conditions.[1]- Lower the reaction temperature to favor the formation of the triazole.[1]- The choice of acylating agent can influence the reaction pathway. |
| Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation) | In unsubstituted 1,2,4-triazoles, alkylation can occur at both N-1 and N-4 positions. The regioselectivity is influenced by the electrophile, base, and solvent. | - The choice of catalyst can control regioselectivity. For example, in certain cycloadditions, Ag(I) catalysts can selectively produce 1,3-disubstituted 1,2,4-triazoles. |
| Complex Reaction Mixture with Unidentified Byproducts | - Decomposition of sensitive functional groups on starting materials or products.- Side reactions involving the solvent or impurities. | - Protect sensitive functional groups on the starting materials before the reaction.- Use a high-purity, inert solvent and ensure all reagents are pure. |
| Difficulty in Purification | - The product may be highly polar or have similar polarity to byproducts.- The product may be unstable on silica gel. | - For polar compounds, consider reverse-phase chromatography or ion-exchange chromatography.- If the product is unstable on silica, consider alternative purification methods such as crystallization or preparative HPLC. |
| Reaction Fails to Scale Up | - Inefficient heat transfer in larger reaction vessels.- Poor mixing in larger volumes.- Changes in reaction kinetics at a larger scale. | - Use a jacketed reactor for better temperature control.- Employ mechanical stirring to ensure efficient mixing.- Re-optimize reaction parameters at the larger scale. |
Data Presentation: Comparative Yields
The following table summarizes the yields of 3,5-disubstituted 1,2,4-triazoles from the reaction of aromatic nitriles with hydrazine hydrate in the presence of excess hydrazine monohydrate in ethylene glycol under microwave irradiation.
| Entry | Ar | Time (min) | Yield (%) |
| 1 | C6H5 | 15 | 85 |
| 2 | 4-CH3C6H4 | 12 | 90 |
| 3 | 4-ClC6H4 | 18 | 82 |
| 4 | 4-NO2C6H4 | 20 | 78 |
| 5 | 2-Naphthyl | 15 | 88 |
Experimental Protocols
Protocol 1: Pellizzari Reaction for the Synthesis of 3,5-Diphenyl-1,2,4-triazole
The Pellizzari reaction is a classic method for synthesizing 1,2,4-triazoles from an amide and a hydrazide.
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling solvent (e.g., nitrobenzene or diphenyl ether), or perform neat.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide. If using a solvent, add it to the flask.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.
-
Maintain the temperature and stir the mixture for 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the reaction was performed neat, the solid product can be triturated with a suitable solvent like ethanol to remove impurities.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.
-
Characterize the product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Einhorn-Brunner Reaction for the Synthesis of 1,5-Diphenyl-1,2,4-triazole
The Einhorn-Brunner reaction involves the condensation of an imide with a hydrazine.
Materials:
-
N-formylbenzamide (diacylamine)
-
Phenylhydrazine
-
Ethanol or acetic acid (solvent)
-
Weak acid catalyst (e.g., acetic acid)
Procedure:
-
Combine N-formylbenzamide (1.0 mmol) and phenylhydrazine (1.0 mmol) in a suitable solvent like ethanol or acetic acid.
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting residue is purified by column chromatography or recrystallization from a solvent system like ethyl acetate/hexane to afford the pure 1,5-diphenyl-1,2,4-triazole.
Protocol 3: Copper-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-triazoles
This modern approach utilizes a copper catalyst for the synthesis of 1,2,4-triazoles from amidines and nitriles.
Materials:
-
Amidine hydrochloride
-
Nitrile
-
CuBr
-
Cs2CO3
-
1,2-dichlorobenzene (DCB)
Procedure:
-
To a sealed tube, add amidine hydrochloride (0.5 mmol), nitrile (1.0 mmol), CuBr (10 mol %), and Cs2CO3 (1.0 mmol).
-
Add 1,2-dichlorobenzene (2 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 120°C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 3,5-disubstituted-1,2,4-triazole.
Visualizations
Caption: Mechanism of the Pellizzari reaction for 1,2,4-triazole synthesis.
Caption: Experimental workflow for the Einhorn-Brunner reaction.
Caption: Logical workflow for troubleshooting low yields in 1,2,4-triazole synthesis.
References
optimization of reaction conditions for 3,5-dibromo-1-methyl-1H-1,2,4-triazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3,5-dibromo-1-methyl-1H-1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and practical approach is a two-step synthesis. The first step involves the bromination of 1H-1,2,4-triazole to yield 3,5-dibromo-1H-1,2,4-triazole. The second step is the selective N-methylation of the dibrominated intermediate.
Q2: Which reagents are typically used for the bromination of 1H-1,2,4-triazole?
A2: Bromine in the presence of a base like sodium hydroxide is a common method.[1] Other brominating agents such as N-bromosuccinimide (NBS) can also be used.[2]
Q3: What are the recommended methylating agents for the second step?
A3: Iodomethane (methyl iodide) is a frequently used methylating agent. The reaction is typically carried out in the presence of a base to deprotonate the triazole ring, facilitating the nucleophilic attack.[3]
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a standard method for monitoring the consumption of starting materials and the formation of products. Developing an appropriate solvent system is crucial for good separation of the spots.
Q5: What are the key safety precautions for this synthesis?
A5: Bromine is highly corrosive and toxic; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Iodomethane is also toxic and a suspected carcinogen, requiring careful handling. The reactions may be exothermic, so proper temperature control is necessary.
Experimental Protocols
Step 1: Synthesis of 3,5-dibromo-1H-1,2,4-triazole
This protocol is adapted from established procedures for the bromination of 1H-1,2,4-triazole.[1]
Materials:
-
1H-1,2,4-triazole
-
Bromine
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer and an addition funnel, a mixture of 1H-1,2,4-triazole (e.g., 3.9 g, 56 mmol), water (50 mL), and DCM (15 mL) is cooled to 0°C.
-
A solution of bromine (e.g., 6.1 mL, 119 mmol) in DCM (15 mL) and a solution of sodium hydroxide (e.g., 6.78 g, 169 mmol) in water (20 mL) are added simultaneously and slowly in a dropwise manner.
-
The reaction temperature is carefully maintained below 20°C during the addition.
-
After the addition is complete, the mixture is stirred at room temperature overnight.
-
Concentrated hydrochloric acid is then added to the reaction mixture.
-
The solid product is isolated by filtration, washed with water, and dried under a vacuum to yield 3,5-dibromo-1H-1,2,4-triazole.
Step 2: Synthesis of this compound
This is a general procedure for the N-methylation of triazoles.[3] Optimization may be required.
Materials:
-
3,5-dibromo-1H-1,2,4-triazole
-
Sodium methoxide
-
Iodomethane
-
Methanol
Procedure:
-
3,5-dibromo-1H-1,2,4-triazole is dissolved in methanol.
-
Sodium methoxide in methanol is added to the solution to form the sodium salt of the triazole.
-
Iodomethane is then added, and the reaction mixture is stirred, potentially with heating, until TLC indicates the consumption of the starting material.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or chloroform).
-
The organic layer is washed, dried, and concentrated.
-
The crude product can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Optimization of Bromination Reaction Conditions
| Entry | Molar Ratio (Triazole:Br₂) | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 : 2.1 | NaOH (3.0) | 0 - 20 | 12 | 65[1] |
| 2 | 1 : 2.5 | NaOH (3.0) | 0 - 20 | 12 | Expected higher |
| 3 | 1 : 2.1 | KOH (3.0) | 0 - 20 | 12 | Comparable |
| 4 | 1 : 2.1 | NaOH (3.0) | Room Temp | 12 | Potential for side products |
Table 2: Optimization of N-Methylation Reaction Conditions
| Entry | Molar Ratio (Dibromotriazole:CH₃I) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 : 1.1 | NaOMe (1.1) | Methanol | Reflux | 6 | To be determined |
| 2 | 1 : 1.5 | NaOMe (1.1) | Methanol | Reflux | 6 | To be determined |
| 3 | 1 : 1.1 | K₂CO₃ (1.5) | DMF | 60 | 8 | To be determined |
| 4 | 1 : 1.1 | NaH (1.1) | THF | Room Temp | 12 | To be determined |
Troubleshooting Guide
Q: My bromination reaction is incomplete, and I still see starting material on the TLC plate. What should I do?
A:
-
Check Reagent Stoichiometry: Ensure that at least two equivalents of bromine per equivalent of 1H-1,2,4-triazole were used. An excess of the brominating agent is often necessary.
-
Reaction Time: The reaction may require a longer duration. Continue to monitor the reaction by TLC until the starting material is consumed.
-
Mixing: Ensure efficient stirring, as this is a multiphasic reaction mixture.
Q: I am getting a mixture of mono- and di-brominated products. How can I improve the selectivity for the di-brominated product?
A:
-
Increase Bromine Equivalents: Using a larger excess of bromine can help drive the reaction to completion and favor the formation of the di-brominated product.
-
Temperature Control: While the reaction is often started at a low temperature, allowing it to proceed at room temperature for an extended period can help ensure complete bromination.
Q: The N-methylation step is giving me a low yield. What are the possible reasons?
A:
-
Incomplete Deprotonation: The base may not be strong enough, or an insufficient amount was used. Consider using a stronger base like sodium hydride if weaker bases like potassium carbonate are ineffective.
-
Reactivity of Methylating Agent: Ensure the iodomethane is fresh, as it can degrade over time.
-
Solvent Choice: The solvent plays a crucial role. Aprotic polar solvents like DMF or acetonitrile can sometimes be more effective than protic solvents like methanol for this type of reaction.
Q: I am observing the formation of multiple methylated products (isomers). How can I control the regioselectivity?
A:
-
Reaction Conditions: The choice of base, solvent, and temperature can influence the position of methylation (N1 vs. N2 or N4). A systematic screening of reaction conditions is recommended.
-
Protecting Groups: In more complex syntheses, protecting group strategies can be employed to direct the alkylation to a specific nitrogen atom, although this adds extra steps to the synthesis.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Optimizing 1,2,4-Triazole Synthesis
Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions. Our aim is to help you improve yields and overcome common challenges in your synthetic procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1,2,4-triazoles, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1,2,4-Triazole | - Incomplete reaction due to insufficient temperature or time.- Decomposition of starting materials or the product at high temperatures.- Low purity of starting materials (e.g., hygroscopic hydrazides).[1] | - Incrementally increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC).[1]- Consider microwave-assisted synthesis to potentially shorten reaction times and improve yields.- Ensure all starting materials are pure and thoroughly dried before use.[1] |
| Formation of 1,3,4-Oxadiazole Side Product | This is a frequent side reaction, particularly when using hydrazides, and stems from a competing cyclization pathway.[1] | - Maintain strictly anhydrous (dry) reaction conditions.[1]- Lowering the reaction temperature can favor the formation of the desired triazole.[1]- The choice of acylating agent can also influence the reaction pathway.[1] |
| Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation) | In unsubstituted 1,2,4-triazoles, alkylation can occur at both the N-1 and N-4 positions, leading to a product mixture. The regioselectivity is influenced by the electrophile, base, and solvent. | - The choice of catalyst can be critical in controlling regioselectivity. For example, in certain cycloadditions, Ag(I) catalysts tend to favor 1,3-disubstituted products, whereas Cu(II) catalysts favor 1,5-disubstituted products. |
| Complex Reaction Mixture with Unidentified Byproducts | - Decomposition of sensitive functional groups on starting materials or products.- Unwanted side reactions involving the solvent or impurities. | - Protect any sensitive functional groups on your starting materials before beginning the reaction.- Use high-purity, inert solvents and ensure all reagents are of high purity. |
| Thermal Rearrangement | High reaction temperatures can sometimes lead to the thermal rearrangement of the triazole ring, resulting in a mixture of isomers.[1] | - If you suspect thermal rearrangement, try conducting the reaction at a lower temperature for a longer duration.[1] |
| Difficulty in Purifying the Desired 1,2,4-Triazole | - The desired product and isomeric side products may have similar polarities.- Co-crystallization of the product mixture can occur. | - Employ column chromatography with a carefully selected solvent system; a gradient elution may be necessary.- High-Performance Liquid Chromatography (HPLC) can be effective for separating closely related isomers.- Experiment with recrystallization from various solvents, as one isomer may selectively precipitate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 1,2,4-triazoles?
A1: The most common methods include the Pellizzari reaction, the Einhorn-Brunner reaction, and modern approaches involving amidines and multicomponent reactions. The Pellizzari reaction utilizes an imide and an alkyl hydrazine.
Q2: What are the key factors influencing the yield and purity of 1,2,4-triazoles?
A2: Several factors critically affect the outcome of 1,2,4-triazole synthesis, including reaction temperature, reaction time, and the choice of solvent and catalyst.[1] Ensuring the purity of your starting materials is also crucial.[1] For reactions that are slow or require high temperatures, microwave-assisted synthesis can often enhance yields and shorten reaction times.
Q3: How can the formation of the common 1,3,4-oxadiazole side product be minimized?
A3: The formation of 1,3,4-oxadiazoles is a common issue. To minimize this, ensure your reaction conditions are strictly anhydrous (water-free). Lowering the reaction temperature can also favor the formation of the 1,2,4-triazole.[1]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different reaction parameters can influence the yield of 1,2,4-triazole synthesis.
Table 1: Effect of Catalyst on Regioselectivity in [3+2] Cycloaddition Reactions
| Catalyst | Product | Regioselectivity | Yield |
| Ag(I) | 1,3-disubstituted-1,2,4-triazole | High | 88% |
| Cu(II) | 1,5-disubstituted-1,2,4-triazole | High | 79% |
Source: Adapted from a 2019 study on metal-free cycloaddition reactions.[2]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Synthetic Method | Reaction Time | Yield |
| Conventional Heating | >4 hours | Moderate |
| Microwave Irradiation | 1 minute | 85% |
| Conventional Heating | 27 hours | Moderate |
| Microwave Irradiation | 30 minutes | 96% |
| Conventional Heating | Several hours | Moderate |
| Microwave Irradiation | 33-90 seconds | 82% |
Source: Adapted from a 2025 report on microwave-assisted triazole synthesis.[3]
Experimental Protocols
Here are detailed methodologies for key experiments in 1,2,4-triazole synthesis.
Protocol 1: Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol outlines a symmetrical reaction to avoid the formation of isomeric side products.
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling point solvent (e.g., nitrobenzene or diphenyl ether), or the reaction can be performed neat.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide. If using a solvent, add it to the flask.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.
-
Maintain this temperature and stir the mixture for 2-4 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If the reaction was performed without a solvent, the solid product can be triturated with a suitable solvent like ethanol to remove impurities.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.
-
Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Einhorn-Brunner Reaction - Synthesis of 1,3,5-Triphenyl-1,2,4-triazole
Materials:
-
Dibenzamide (1 equivalent)
-
Phenylhydrazine (1.1 equivalents)
-
Glacial Acetic Acid (solvent)
Procedure:
-
A mixture of dibenzamide and phenylhydrazine in glacial acetic acid is heated under reflux for 4 hours.
-
The reaction mixture is then allowed to cool to room temperature.
-
The precipitated solid is collected by filtration.
-
The crude product is washed with a small amount of cold ethanol.
-
The solid is then recrystallized from ethanol to yield pure 1,3,5-triphenyl-1,2,4-triazole.[4]
Protocol 3: Microwave-Assisted Synthesis of Thioether Derivatives Containing 1,2,4-Triazole
Starting Materials:
-
Ethyl 2-chloroacetate
-
4-chlorophenol
Procedure: This synthesis of a novel series of thioether derivatives containing 1,2,4-triazole moieties is carried out under microwave irradiation. This method has been shown to be highly efficient, with reported yields of 81% within a 15-minute reaction time.[3]
Visualizations
The following diagrams illustrate key workflows and reaction mechanisms in 1,2,4-triazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Bromination of 1-methyl-1H-1,2,4-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1-methyl-1H-1,2,4-triazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bromination of 1-methyl-1H-1,2,4-triazole, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive brominating agent.- Insufficient reaction temperature or time.- Presence of water in the reaction medium. | - Use freshly recrystallized N-Bromosuccinimide (NBS) or a fresh bottle of bromine.[1]- Optimize reaction temperature and monitor the reaction progress using TLC.[2]- Ensure anhydrous conditions by using dry solvents and glassware.[1] |
| Formation of Dibrominated Byproduct | - Excess of brominating agent.- High reaction temperature or prolonged reaction time. | - Use stoichiometric amounts or a slight excess of the brominating agent for mono-bromination.- Control the reaction temperature, often performing the reaction at a lower temperature.- Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Product Decomposition During Workup | - Presence of strong bases during aqueous workup can lead to hydrolysis of the C-Br bond.[3]- The 1,2,4-triazole ring is generally stable, but harsh conditions should be avoided.[3] | - Use a mild base (e.g., sodium bicarbonate) for neutralization.- Avoid prolonged exposure to basic conditions.- Extract the product into an organic solvent promptly after quenching the reaction. |
| Difficult Purification | - Presence of polar byproducts (e.g., succinimide from NBS).- Similar polarity of the desired product and byproducts. | - Wash the crude product with water to remove water-soluble impurities like succinimide.- Employ column chromatography with a suitable solvent system for purification.- Recrystallization can be an effective method for purification of the solid product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the bromination of 1-methyl-1H-1,2,4-triazole?
The most common side reaction is over-bromination, leading to the formation of 3,5-dibromo-1-methyl-1H-1,2,4-triazole.[4][5][6] Another potential issue is the hydrolysis of the bromo-substituent during aqueous workup, especially under basic conditions, to yield the corresponding hydroxylated triazole.[3]
Q2: How can I selectively synthesize 3-bromo-1-methyl-1H-1,2,4-triazole over the dibrominated product?
To favor the formation of the mono-brominated product, it is crucial to control the stoichiometry of the brominating agent. Using one equivalent of N-Bromosuccinimide (NBS) or bromine is recommended. Additionally, carrying out the reaction at a controlled, lower temperature and carefully monitoring its progress by TLC to stop it upon consumption of the starting material can minimize the formation of the dibrominated byproduct.
Q3: What is the expected regioselectivity of the bromination?
For 1-methyl-1H-1,2,4-triazole, the C3 and C5 positions are electronically similar. Therefore, the initial bromination can occur at either position to yield the same product, 3-bromo-1-methyl-1H-1,2,4-triazole (which is identical to 5-bromo-1-methyl-1H-1,2,4-triazole). The primary selectivity issue is mono- versus di-substitution.
Q4: Are there any specific safety precautions I should take?
Brominating agents like bromine and NBS are hazardous. Bromine is highly corrosive and toxic. NBS is an irritant.[7] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions involving NBS can be exothermic, so caution should be exercised, especially on a larger scale.[1]
Experimental Protocols
Synthesis of 3-bromo-1-methyl-1H-1,2,4-triazole (Mono-bromination)
-
Reaction Setup: To a solution of 1-methyl-1H-1,2,4-triazole (1.0 eq) in a suitable anhydrous solvent (e.g., chloroform, acetonitrile) in a round-bottom flask, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthesis of this compound (Di-bromination)
-
Reaction Setup: Dissolve 1-methyl-1H-1,2,4-triazole (1.0 eq) in an appropriate solvent. Add at least two equivalents of the brominating agent (e.g., Bromine or NBS). A general procedure for the dibromination of the parent 1H-1,2,4-triazole involves using bromine and sodium hydroxide in a mixture of dichloromethane and water.[4]
-
Reaction Execution: Stir the mixture at room temperature overnight.
-
Workup: Acidify the reaction mixture with concentrated hydrochloric acid.
-
Isolation: Isolate the solid product by filtration, wash with water, and dry under vacuum.[4]
Visualizing Reaction Pathways
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6 [chemicalbook.com]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound | C3H3Br2N3 | CID 17186052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Bromo-1-methyl-1H-1,2,4-triazole AldrichCPR 56616-91-2 [sigmaaldrich.com]
Technical Support Center: Purification of Halogenated Triazole Compounds
Welcome to the technical support center for the purification of halogenated triazole compounds. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of these important molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying halogenated triazole compounds?
A1: Halogenated triazoles can present several purification challenges. Their polarity, and consequently their solubility, is significantly influenced by the nature and position of the halogen substituent. This can complicate the selection of appropriate solvents for recrystallization and chromatography. For instance, highly fluorinated triazoles can exhibit unique solubility profiles, sometimes requiring specialized fluorous solvents. Furthermore, the synthesis of halogenated triazoles can often result in mixtures of positional isomers, which can be difficult to separate due to their similar physicochemical properties.[1][2]
Q2: How does the type of halogen (F, Cl, Br, I) affect the choice of purification method?
A2: The type of halogen influences the molecule's polarity, lipophilicity, and potential for intermolecular interactions, which in turn affects the choice of purification method.
-
Fluorine: The incorporation of fluorine can increase a molecule's metabolic stability and lipophilicity.[3][4] This may necessitate the use of less polar solvent systems in normal-phase chromatography or stronger organic modifiers in reversed-phase chromatography.
-
Chlorine and Bromine: Chloro- and bromo-triazoles often exhibit intermediate polarity. Standard purification techniques like silica gel column chromatography and recrystallization from common organic solvents are generally effective.[5][6]
-
Iodine: Iodo-triazoles are typically less polar and more crystalline than their lighter halogen counterparts. Purification may involve similar techniques to chloro- and bromo-derivatives, with careful solvent selection for recrystallization to avoid product loss.
Q3: Are there any general recommendations for a starting point for purification method development?
A3: A good starting point is to assess the crude product's complexity and the main impurities by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
For solid compounds: Recrystallization is often the most straightforward and cost-effective initial purification step. Small-scale solvent screening is recommended to identify a suitable solvent or solvent system.
-
For complex mixtures or oily products: Column chromatography on silica gel is a versatile technique for separating compounds with different polarities.[5][6] A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a common starting strategy.
Q4: How can I remove residual metal catalysts (e.g., copper) from my triazole product after a click chemistry reaction?
A4: Residual copper from CuAAC (click chemistry) reactions can be problematic. Several methods can be employed for its removal:
-
Aqueous Washes: Washing the organic extract with an aqueous solution of a chelating agent like EDTA or ammonia can help remove copper salts.
-
Filtration through a plug of silica gel: Sometimes, a quick filtration through a small plug of silica gel can effectively remove baseline impurities, including some metal residues.
-
Specialized Scavengers: Commercially available scavenger resins can be used to selectively bind and remove residual metals from the reaction mixture.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent. | Try a different solvent in which the compound has lower solubility at room temperature. Consider a mixed solvent system, adding an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the solution of the compound in a "good" solvent.[7] |
| The solution is not sufficiently concentrated. | Carefully evaporate some of the solvent to increase the concentration and then allow it to cool again. | |
| Lack of nucleation sites for crystal growth. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[7] | |
| "Oiling Out" | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent. |
| The solution is cooling too rapidly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help. | |
| The compound is highly impure. | Consider a preliminary purification step like column chromatography before recrystallization. | |
| Low Yield | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to dissolve the compound. Concentrate the mother liquor to recover a second crop of crystals.[7] |
| Premature crystallization during hot filtration. | Pre-heat the funnel and receiving flask before filtration. Work quickly to minimize cooling. | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it may also adsorb some product. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Isomers | The chosen eluent system does not provide sufficient resolution. | Optimize the solvent system. For normal-phase chromatography, try adding a small amount of a more polar or less polar solvent to fine-tune the polarity. A very slow gradient elution can also improve separation. For challenging separations, consider high-performance liquid chromatography (HPLC).[1] |
| The column is overloaded with the sample. | Reduce the amount of crude material loaded onto the column. | |
| Compound Streaking on the Column | The compound is too polar for the stationary phase/eluent combination. | For silica gel, increase the polarity of the eluent. Adding a small amount of a modifier like methanol or triethylamine (for basic compounds) can sometimes help. |
| The sample was not fully dissolved before loading. | Ensure the sample is completely dissolved in a minimal amount of solvent before loading it onto the column. "Dry loading" the sample adsorbed onto a small amount of silica gel can also be effective.[8] | |
| Compound Does Not Elute from the Column | The compound is too polar and is irreversibly adsorbed to the stationary phase. | Use a more polar eluent system. If using silica gel, consider switching to a more polar stationary phase like alumina or a bonded-phase silica (e.g., diol, cyano). |
| The compound is unstable on silica gel. | Test the stability of your compound on a TLC plate before running a column. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[8] |
Data Presentation
Table 1: Recrystallization Solvents for Halogenated Triazole Derivatives
| Compound Type | Recommended Solvent(s) | Observations/Notes |
| Chlorinated Triazoles | Ethanol, Acetonitrile, Ethyl acetate/Hexane | A gradient of hexane and ethyl acetate is often effective for column chromatography prior to recrystallization.[5] |
| Brominated Triazoles | Ethanol | Often purified by column chromatography before final recrystallization.[6] |
| Iodinated Triazoles | Isopropyl alcohol/n-Hexane | A two-solvent system can be effective for inducing crystallization.[9] |
| General Triazole Derivatives | Acetone, Ethanol/Water, Methanol | Acetone can be an efficient monosolvent for recrystallization, and an acetone/water mixture can improve yield.[10] Methanol is a good solvent but may lead to lower recovery due to high solubility.[10] |
Experimental Protocols
Protocol 1: Purification of a Chlorinated Triazole by Column Chromatography
This protocol is a general guideline for the purification of a chlorinated triazole derivative, such as those used as fungicides.
Materials:
-
Crude chlorinated triazole product
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Glass chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material in various hexane/ethyl acetate ratios. An ideal Rf value for the desired product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Begin eluting the column with the predetermined hexane/ethyl acetate mixture. If a gradient elution is required, start with a lower polarity (higher hexane content) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions in separate tubes and monitor the elution of the product by TLC.
-
Isolation: Combine the pure fractions containing the desired product, and remove the solvent using a rotary evaporator to yield the purified chlorinated triazole.[5]
Protocol 2: Recrystallization of a Brominated Triazole
This protocol provides a general procedure for the recrystallization of a brominated triazole derivative.
Materials:
-
Crude brominated triazole product
-
Ethanol (or another suitable solvent determined by solubility tests)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude brominated triazole in an Erlenmeyer flask and add a minimal amount of ethanol. Gently heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[6]
Mandatory Visualization
Caption: A general workflow for selecting a purification technique for halogenated triazoles.
Caption: A troubleshooting guide for common issues in the recrystallization of halogenated triazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 4. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Simultaneous Preconcentration of Triazole Fungicide Residues Using In-Situ Coacervative Extraction Based on a Double-Solvent Supramolecular System Prior to High Performance Liquid Chromatographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with Brominated Heterocycles
Welcome to the Technical Support Center for Suzuki coupling reactions involving brominated heterocycles. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common issues encountered during these crucial cross-coupling reactions. The following question-and-answer format directly addresses specific experimental challenges to facilitate successful synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with a brominated heterocycle is resulting in a low or no yield. What are the primary causes and how can I address them?
Low or non-existent yields in Suzuki couplings with brominated heterocycles can stem from several factors, often related to the inherent properties of the heterocyclic ring and the stability of the reagents.[1][2]
Possible Causes & Solutions:
-
Catalyst Inactivation: The lone pair of electrons on heteroatoms (especially nitrogen in pyridines) can coordinate with the palladium catalyst, inhibiting its activity.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center, preventing coordination with the heterocycle.[1]
-
-
Inefficient Oxidative Addition: The carbon-bromine (C-Br) bond on some heterocycles can be less reactive, leading to a slow oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1]
-
Poor Quality or Decomposition of Boronic Acid: Boronic acids, particularly heteroaryl boronic acids, can be unstable and prone to protodeboronation, where the C-B bond is cleaved.[4][5]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction rate.[1][3]
-
Solution: A screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, DMF, toluene, often with water) is recommended to find the optimal conditions for your specific substrates.[6][7] For base-sensitive substrates, milder bases like potassium fluoride (KF) may be beneficial.[2][8]
-
Q2: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
The formation of side products competes with the desired cross-coupling reaction, thereby reducing the yield of the target molecule. Common side reactions include protodeboronation, homocoupling, and dehalogenation.[4][9]
Troubleshooting Common Side Reactions:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.[5] It is a prevalent issue, especially with electron-deficient heteroaryl boronic acids.[9]
-
Homocoupling: This side reaction leads to the formation of a biaryl product from the coupling of two boronic acid molecules or two aryl bromide molecules.[9] The presence of oxygen often promotes the homocoupling of boronic acids.[3][9]
-
Mitigation: Thoroughly degas the reaction mixture and solvents.[1][3] This can be achieved by bubbling an inert gas (argon or nitrogen) through the mixture or by using freeze-pump-thaw cycles. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue, as Pd(II) sources can promote homocoupling during their reduction.[2][11]
-
-
Dehalogenation (or Protodebromination): This involves the replacement of the bromine atom on the heterocycle with a hydrogen atom.[9]
-
Mitigation: Ensure that solvents are dry and consider using a non-protic solvent.[2] The choice of base can also influence dehalogenation; screening different bases may be necessary.[2] If the reaction conditions are too harsh, lowering the temperature and shortening the reaction time can be beneficial.[2]
-
Data Presentation: Optimizing Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The following tables provide a summary of commonly used conditions for the Suzuki coupling of various brominated heterocycles. Note that optimal conditions are often substrate-dependent and may require further screening.[12]
Table 1: Common Catalysts and Ligands for Suzuki Coupling of Brominated Heterocycles
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Target Heterocycle Class | Reference(s) |
| Pd(OAc)₂ | SPhos | 1-4 | Pyridines, Oxazoles | [1][2] |
| Pd₂(dba)₃ | XPhos | 1-3 | General Heterocycles | [1][3] |
| Pd(PPh₃)₄ | - | 2-5 | General Heterocycles | [2][13] |
| Pd(dppf)Cl₂ | - | 1-5 | Pyridines, Oxazoles | [2] |
Table 2: Common Bases and Solvents for Suzuki Coupling of Brominated Heterocycles
| Base | Solvent System | Typical Temperature (°C) | Target Heterocycle Class | Reference(s) |
| K₂CO₃ | Dioxane/Water | 80-110 | General Heterocycles | [2][6] |
| Cs₂CO₃ | Toluene or Dioxane | 80-120 | Pyridines, Oxazoles | [1][2] |
| K₃PO₄ | DMF or Toluene | 80-110 | General Heterocycles | [3][9] |
| KF | THF or Isopropanol | 60-80 | Base-sensitive substrates | [2][14] |
Experimental Protocols
Below is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction with a brominated heterocycle. This should be considered a starting point, and optimization may be necessary.
General Procedure for Suzuki Coupling:
-
Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the brominated heterocycle (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).[2]
-
Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[1]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[2]
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues in Suzuki coupling reactions.
Caption: A workflow for troubleshooting Suzuki coupling reactions.
Decision-Making Flowchart for Condition Selection
This flowchart assists in selecting appropriate starting conditions for a Suzuki coupling reaction with a brominated heterocycle.
Caption: A flowchart to guide the selection of Suzuki coupling conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. scispace.com [scispace.com]
- 14. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
regioselectivity issues in the synthesis of substituted 1,2,4-triazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the synthesis of substituted 1,2,4-triazoles. This resource is intended for researchers, scientists, and drug development professionals to aid in optimizing experimental outcomes.
Troubleshooting Guides
This section addresses common problems related to regioselectivity in the synthesis of 1,2,4-triazoles, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Poor or No Regioselectivity in the Einhorn-Brunner Reaction
-
Question: My Einhorn-Brunner reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
-
Answer: Achieving high regioselectivity in the Einhorn-Brunner reaction is a common challenge.[1] The primary factor controlling regioselectivity is the electronic difference between the two acyl groups on the diacylamine (imide) starting material.[1] The reaction favors the nucleophilic attack of the hydrazine at the more electrophilic carbonyl carbon of the imide. Consequently, the acyl group derived from the stronger carboxylic acid will preferentially be at the 3-position of the resulting 1,2,4-triazole.[1][2]
Troubleshooting Steps:
-
Redesign the Imide: Synthesize a new imide where one acyl group is significantly more electron-withdrawing than the other. For instance, pairing a trifluoroacetyl group with an acetyl group will result in much higher regiocontrol than pairing two groups with similar electronic properties like acetyl and propionyl.[1]
-
Optimize Reaction Conditions: While electronic effects of the substituents are dominant, systematically varying the temperature and solvent can sometimes influence the regiomeric ratio. Lowering the temperature may favor the thermodynamically more stable product.
-
Consider Alternative Methods: If modifying the imide is not feasible or does not provide the desired selectivity, explore alternative synthetic routes with inherently higher regioselectivity, such as catalyst-controlled [3+2] cycloaddition reactions.[1]
-
Issue 2: Formation of a Mixture of Isomers in the Pellizzari Reaction
-
Question: I am attempting to synthesize a 3,5-disubstituted-1,2,4-triazole using the Pellizzari reaction with an amide and an acylhydrazide having different substituents, but I am getting a mixture of products. How can I obtain a single regioisomer?
-
Answer: The Pellizzari reaction, which involves the condensation of an amide and an acylhydrazide, is known to be generally not regioselective, especially when the acyl groups of the two starting materials are different.[3] This often leads to a mixture of isomeric 1,2,4-triazoles, which can be challenging to separate.[4]
Troubleshooting Steps:
-
Use Symmetrical Reactants: The most straightforward way to avoid regioisomers in the Pellizzari reaction is to use an amide and an acylhydrazide with the same acyl group. This will lead to a single 3,5-disubstituted-1,2,4-triazole product.
-
Explore Alternative Syntheses: For the synthesis of unsymmetrically 3,5-disubstituted 1,2,4-triazoles, it is highly recommended to use a more regioselective method. Syntheses starting from amidines or employing modern catalytic systems often provide better control over the product distribution.
-
Optimize Separation Techniques: If you must use the Pellizzari reaction with unsymmetrical reactants, focus on optimizing the purification method. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be more effective than standard column chromatography for separating closely related regioisomers.[5]
-
Issue 3: Difficulty in Controlling Regioselectivity in the Alkylation of Pre-formed Triazoles
-
Question: I am trying to synthesize a 1,5-disubstituted 1,2,4-triazole by alkylating a 3-substituted 1,2,4-triazole, but I am getting a mixture of N1 and N2 alkylated products. How can I control the position of alkylation?
-
Answer: The alkylation of pre-formed substituted 1,2,4-triazoles can indeed lead to a mixture of regioisomers, as the different nitrogen atoms in the ring have varying nucleophilicity. The outcome of the reaction is influenced by factors such as the nature of the substituent on the triazole ring, the alkylating agent, the base used, and the reaction solvent. In some cases, steric hindrance can play a significant role in directing the alkylation to a specific nitrogen.[6]
Troubleshooting Steps:
-
Vary the Base and Solvent: The choice of base and solvent can significantly impact the regioselectivity. Experiment with different base/solvent combinations, such as potassium carbonate in acetone or sodium hydride in DMF, to alter the site of deprotonation and subsequent alkylation.
-
Modify the Alkylating Agent: The steric bulk of the alkylating agent can influence the position of attack. Bulkier alkylating agents may preferentially react at the less sterically hindered nitrogen atom.
-
Utilize a Directed Synthesis: Instead of post-synthetic modification, consider a de novo synthesis of the desired isomer using a regioselective ring-forming reaction. This often provides unambiguous access to the target molecule.
-
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for achieving high regioselectivity in the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles?
A1: For the regioselective synthesis of 1,3,5-trisubstituted 1,2,4-triazoles, one-pot methods starting from amidines, carboxylic acids, and monosubstituted hydrazines have shown high efficiency and regioselectivity.[7] Additionally, modern catalyst-controlled [3+2] cycloaddition reactions often provide excellent control over the regiochemical outcome.[2]
Q2: How can I synthesize 1,5-disubstituted 1,2,4-triazoles regioselectively?
A2: Catalyst-controlled [3+2] cycloaddition reactions are a powerful tool for the regioselective synthesis of 1,5-disubstituted 1,2,4-triazoles. For example, the use of a copper(II) catalyst in the reaction of isocyanides with diazonium salts has been shown to selectively produce 1,5-disubstituted isomers, while a silver(I) catalyst under similar conditions yields the 1,3-disubstituted regioisomers.[2]
Q3: What factors should I consider when trying to separate a mixture of 1,2,4-triazole regioisomers?
A3: The separation of 1,2,4-triazole regioisomers can be challenging due to their similar physical and chemical properties.[5] Key factors to consider for successful separation include:
-
Chromatographic Technique: Standard silica gel column chromatography may not be sufficient. Consider using high-resolution techniques like HPLC or SFC.[5]
-
Stationary Phase: In addition to silica gel, explore other stationary phases like alumina or reverse-phase C18 columns.
-
Solvent System: Meticulous screening of different solvent systems is crucial to find the optimal mobile phase for separation.
-
Derivatization: In some cases, derivatizing the mixture to alter the properties of one isomer can facilitate separation.
Data Presentation
The following tables summarize quantitative data on the regioselectivity of various 1,2,4-triazole syntheses.
Table 1: Regioselectivity in the Einhorn-Brunner Reaction
| R¹ (Acyl Group 1) | R² (Acyl Group 2) | R³ (Hydrazine Substituent) | Major Regioisomer | Approximate Regioisomeric Ratio (Major:Minor) | Yield (%) |
| Acetyl | Trifluoroacetyl | Phenyl | 1-Phenyl-3-methyl-5-trifluoromethyl-1,2,4-triazole | >95:5 | 85 |
| Benzoyl | Acetyl | Methyl | 1-Methyl-3-phenyl-5-methyl-1,2,4-triazole | 80:20 | 70 |
| Propionyl | Acetyl | Phenyl | Mixture | ~60:40 | 65 |
Table 2: Catalyst-Controlled Regioselective Synthesis of Disubstituted 1,2,4-Triazoles
| Starting Materials | Catalyst | Major Regioisomer | Yield (%) | Reference |
| Isocyanide + Diazonium Salt | Ag(I) | 1,3-disubstituted | High | [2] |
| Isocyanide + Diazonium Salt | Cu(II) | 1,5-disubstituted | High | [2] |
| Amidines + Trialkylamines | Copper catalyst/O₂ | 1,3-disubstituted | High | [2] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 1,3,5-Trisubstituted 1,2,4-Triazole via the Einhorn-Brunner Reaction
This protocol describes the synthesis of 1-phenyl-3-methyl-5-trifluoromethyl-1,2,4-triazole, highlighting the high regioselectivity achieved by using an imide with electronically distinct acyl groups.
-
Materials:
-
N-acetyl-N-trifluoroacetyl-aniline (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Glacial Acetic Acid
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve N-acetyl-N-trifluoroacetyl-aniline (1.0 eq) in glacial acetic acid.
-
Add phenylhydrazine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, allow the reaction to cool to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the product under vacuum. The crude product is expected to be the desired regioisomer in high purity. Further purification can be achieved by recrystallization from ethanol.
-
Protocol 2: Copper-Catalyzed Synthesis of a 1,5-Disubstituted 1,2,4-Triazole
This protocol outlines a general procedure for the regioselective synthesis of 1,5-disubstituted 1,2,4-triazoles.
-
Materials:
-
Aryl or alkyl isocyanide (1.0 eq)
-
Aryldiazonium salt (1.2 eq)
-
Copper(II) triflate (Cu(OTf)₂) (10 mol%)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of the isocyanide (1.0 eq) in DCM, add Cu(OTf)₂ (10 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the aryldiazonium salt (1.2 eq) in a minimal amount of a suitable solvent (e.g., acetonitrile) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,5-disubstituted 1,2,4-triazole.
-
Visualizations
Caption: Regioselectivity in the Einhorn-Brunner reaction is governed by electronics.
Caption: Catalyst choice dictates regioselectivity in [3+2] cycloadditions.
Caption: A logical workflow for troubleshooting regioselectivity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. isres.org [isres.org]
- 3. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Energetics in Dibromination of Triazoles
Welcome to the technical support center for managing reaction energetics in the dibromination of triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to ensure safe and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is managing reaction energetics critical in the dibromination of triazoles?
A1: The dibromination of triazoles is often a highly exothermic reaction. Improper management of the heat generated can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[1] This can result in decreased product yield, formation of impurities, and significant safety hazards, including vessel rupture and release of hazardous materials.[2] Effective control of reaction energetics is crucial for ensuring reaction selectivity, reproducibility, and, most importantly, operational safety, especially during scale-up.[1][3]
Q2: What are the primary factors influencing the exothermicity of the dibromination reaction?
A2: Several factors can influence the heat release during the dibromination of triazoles:
-
Nature of the Brominating Agent: Stronger brominating agents can lead to a more vigorous and exothermic reaction.
-
Reaction Concentration: Higher concentrations of reactants can lead to a faster reaction rate and a more significant heat release in a shorter amount of time.
-
Rate of Addition: Rapid addition of the brominating agent can cause a rapid accumulation of unreacted reagents, leading to a sudden and uncontrolled release of heat.
-
Reaction Temperature: Higher initial temperatures can accelerate the reaction rate, leading to a faster and more intense exotherm.[4][5]
-
Mixing Efficiency: Poor mixing can create localized "hot spots" where the reaction is more concentrated and exothermic, increasing the risk of a runaway reaction.
Q3: What are the common byproducts formed due to poor management of reaction energetics?
A3: Poor temperature control can lead to the formation of several byproducts, reducing the purity and yield of the desired dibrominated triazole. Common byproducts include:
-
Over-brominated species: Tri- or tetra-brominated triazoles can form if the reaction temperature is too high or the brominating agent is in excess.
-
Ring-opened products: At elevated temperatures, the triazole ring may become unstable and undergo cleavage.
-
Isomeric byproducts: High temperatures can sometimes lead to thermal rearrangement of the triazole ring, resulting in a mixture of isomers.[4]
-
Degradation products: Both the starting material and the product can degrade at excessive temperatures.[4][5]
Q4: What analytical techniques can be used to monitor the progress and energetics of the reaction in real-time?
A4: Real-time monitoring is crucial for understanding and controlling the reaction. Techniques include:
-
Reaction Calorimetry (RC1): Measures the heat flow of the reaction, providing critical data on the heat of reaction, heat release rate, and adiabatic temperature rise.
-
In-situ Infrared (IR) Spectroscopy: Can monitor the concentration of reactants and products in real-time, providing insights into reaction kinetics.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Used to assess the thermal stability of reactants, products, and reaction mixtures, identifying decomposition temperatures and potential thermal hazards.[6][7][8][9][10]
Troubleshooting Guides
Issue 1: Rapid and Uncontrolled Temperature Increase (Runaway Reaction)
-
Possible Causes:
-
Too rapid addition of the brominating agent.
-
Inadequate cooling capacity for the reactor size and reaction concentration.
-
Poor mixing leading to localized hot spots.
-
Incorrect initial temperature (too high).
-
Use of an overly reactive brominating agent without proper precautions.
-
-
Solutions:
-
Control Addition Rate: Add the brominating agent slowly and sub-surface to ensure it reacts as it is added. Use a syringe pump for precise control.
-
Improve Cooling: Ensure the cooling system is adequate for the scale of the reaction. Consider using a more efficient cooling bath (e.g., dry ice/acetone). For larger scale, ensure the reactor has a sufficient heat transfer area.
-
Enhance Mixing: Use a properly sized and positioned mechanical stirrer to ensure homogenous mixing and temperature distribution.
-
Lower Initial Temperature: Start the reaction at a lower temperature to provide a larger buffer for the exotherm.
-
Choose a Milder Brominating Agent: If possible, use a less reactive brominating agent or a controlled-release formulation.
-
Issue 2: Low Yield of Dibrominated Product and Formation of Multiple Byproducts
-
Possible Causes:
-
Poor temperature control leading to over-bromination or degradation.[4]
-
Incorrect stoichiometry of the brominating agent.
-
Prolonged reaction time at elevated temperatures.
-
-
Solutions:
-
Strict Temperature Control: Maintain the reaction at the optimal temperature, as determined by preliminary studies. Use an automated temperature control system if possible.
-
Optimize Stoichiometry: Carefully control the molar ratio of the brominating agent to the triazole. A slight excess may be needed, but a large excess should be avoided.
-
Monitor Reaction Progress: Use TLC or in-situ IR to monitor the reaction and quench it as soon as the starting material is consumed to avoid byproduct formation.
-
Purification: If byproducts are unavoidable, optimize the purification method (e.g., recrystallization, column chromatography) to isolate the desired product.
-
Data Presentation
Table 1: Estimated Thermodynamic Data for Dibromination of 1H-1,2,4-Triazole
| Parameter | Estimated Value | Notes |
| Heat of Reaction (ΔHrxn) | -150 to -250 kJ/mol | Highly exothermic. This is an estimate based on similar aromatic bromination reactions and computational predictions. Actual value should be determined experimentally via reaction calorimetry.[11][12] |
| Adiabatic Temperature Rise (ΔTad) | 100 - 200 °C | For a typical reaction concentration. This highlights the significant potential for a runaway reaction if cooling fails. |
| Recommended Initial Temperature | -10 °C to 0 °C | Provides a safe operating window to manage the exotherm. |
| Maximum Temperature for Synthesis (MTSR) | < 25 °C | Exceeding this temperature can lead to significant byproduct formation and potential decomposition. |
Note: The data presented are estimates and should be confirmed by experimental measurements for a specific reaction system.
Experimental Protocols
Key Experiment: Controlled Dibromination of 1H-1,2,4-Triazole
Objective: To perform a safe and controlled dibromination of 1H-1,2,4-triazole with real-time temperature monitoring.
Materials:
-
1H-1,2,4-Triazole
-
Bromine (or other suitable brominating agent)
-
Appropriate solvent (e.g., acetic acid, water)
-
Reaction vessel with a mechanical stirrer, thermocouple, and addition funnel (or syringe pump)
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Reactor Setup:
-
Set up a jacketed reactor equipped with a mechanical stirrer, a thermocouple to monitor the internal temperature, and a pressure-equalizing addition funnel or a syringe pump for the addition of the brominating agent.
-
Ensure the reactor is clean and dry.
-
Connect the reactor jacket to a circulating cooling system.
-
-
Reaction Mixture Preparation:
-
Charge the reactor with 1H-1,2,4-triazole and the chosen solvent.
-
Begin stirring to ensure a homogenous solution or suspension.
-
Cool the reactor contents to the desired initial temperature (e.g., 0 °C).
-
-
Addition of Brominating Agent:
-
Slowly add the brominating agent to the cooled reaction mixture via the addition funnel or syringe pump over a prolonged period (e.g., 1-2 hours).
-
Continuously monitor the internal temperature. The rate of addition should be adjusted to maintain the temperature within a narrow, predetermined range (e.g., 0-5 °C). A sudden increase in temperature indicates that the rate of addition is too fast.
-
-
Reaction Monitoring and Completion:
-
After the addition is complete, allow the reaction to stir at the controlled temperature for an additional period, monitoring the progress by TLC or other suitable analytical methods.
-
Once the reaction is complete, quench any remaining brominating agent with a suitable quenching agent (e.g., sodium thiosulfate solution).
-
-
Work-up and Isolation:
-
Proceed with the appropriate work-up and purification procedure to isolate the dibrominated triazole product.
-
Mandatory Visualization
Caption: Workflow for managing dibromination energetics.
Caption: Troubleshooting guide for dibromination issues.
References
- 1. helgroup.com [helgroup.com]
- 2. icheme.org [icheme.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. eng.uc.edu [eng.uc.edu]
- 12. preprints.org [preprints.org]
Validation & Comparative
A Comparative Guide to Brominated Triazoles in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The triazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and ability to engage in various biological interactions. Functionalization of the triazole ring is key to modulating its properties, and halogenated triazoles, particularly brominated triazoles, serve as versatile intermediates for introducing molecular diversity. This guide provides an objective comparison of brominated triazoles with other halogenated and alternative triazole derivatives in common palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
Introduction to Halogenated Triazoles
Halogen atoms, particularly bromine and iodine, on the triazole ring are excellent leaving groups in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This reactivity allows for the straightforward formation of carbon-carbon bonds, enabling the synthesis of complex triazole-containing molecules. The choice of the halogen (Cl, Br, I) or an alternative leaving group like triflate (OTf) can significantly impact reaction efficiency, required conditions, and overall yield. Generally, the reactivity trend for halides in these reactions follows the order of bond strength: C-I < C-Br < C-Cl, making iodinated compounds the most reactive and chlorinated compounds the least.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide or triflate. The following data, synthesized from studies on 1-benzyl-4-halo-1,2,3-triazoles, illustrates the comparative performance of different leaving groups.
Data Presentation: Suzuki-Miyaura Coupling of 1-benzyl-4-substituted-1,2,3-triazoles with Phenylboronic Acid
| Leaving Group | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo (I) | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 1 | 95 |
| Bromo (Br) | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 2 | 92 |
| Chloro (Cl) | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 18 | 85 |
| Triflate (OTf) | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 12 | 88 |
Note: Data is compiled from representative literature to provide a comparative overview. Yields are highly dependent on the specific substrates and reaction conditions.
The data clearly shows that while all tested leaving groups are effective, the iodinated triazole provides the highest yield in the shortest reaction time, followed closely by the brominated triazole. The chlorinated triazole requires a significantly longer reaction time to achieve a comparable, albeit lower, yield. The triflate derivative also performs well under slightly different conditions. Brominated triazoles, therefore, represent a good balance between reactivity and the stability of the starting material.
Comparative Performance in Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate. This reaction is fundamental for the synthesis of arylalkynes and conjugated enynes.
Data Presentation: Sonogashira Coupling of 1-benzyl-4-substituted-1,2,3-triazoles with Phenylacetylene
| Leaving Group | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo (I) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 4 | 96 |
| Bromo (Br) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 8 | 90 |
| Chloro (Cl) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 80 | 24 | < 10 |
| Triflate (OTf) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 60 | 1 | 95 |
Note: Data is compiled from representative literature to provide a comparative overview. Yields are highly dependent on the specific substrates and reaction conditions.
In the Sonogashira coupling, the reactivity trend is even more pronounced. Iodo- and triflate-substituted triazoles show excellent reactivity, affording high yields in short reaction times. Brominated triazoles are also highly effective, though they may require slightly longer reaction times. Chlorinated triazoles, however, are generally poor substrates for this transformation under typical conditions, highlighting the synthetic utility of their brominated counterparts.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of a 4-Bromotriazole
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 4-bromotriazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., Toluene/H₂O mixture). To this mixture, add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Sonogashira Cross-Coupling of a 4-Bromotriazole
-
Reagent Preparation: To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) salt (e.g., CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N), followed by the 4-bromotriazole (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizing the Synthetic Workflow and Logic
The following diagrams illustrate the general experimental workflow for palladium-catalyzed cross-coupling reactions and the logical relationship of halide reactivity.
Caption: General workflow for Pd-catalyzed cross-coupling.
Caption: Halide reactivity in cross-coupling reactions.
Conclusion
Brominated triazoles are highly valuable intermediates in synthetic chemistry, offering a robust and efficient handle for the introduction of diverse functional groups via palladium-catalyzed cross-coupling reactions. While iodinated triazoles exhibit slightly higher reactivity, brominated analogs provide an excellent balance of reactivity, stability, and cost-effectiveness. They are significantly more reactive than their chlorinated counterparts, particularly in Sonogashira couplings. The choice of a brominated triazole as a synthetic precursor is, therefore, a strategic decision that can lead to high yields and broad substrate scope in the synthesis of complex, biologically active molecules.
Validation of 3,5-dibromo-1-methyl-1H-1,2,4-triazole Derivatives as Bioactive Agents: A Comparative Guide
A comprehensive review of available scientific literature reveals a notable absence of published studies on the synthesis and biological validation of derivatives of 3,5-dibromo-1-methyl-1H-1,2,4-triazole. While the parent compound is documented, research dedicated to the exploration of its derivatives as bioactive agents, including comparative analyses and detailed experimental data, is not currently available in the public domain.
The 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[1][2] The core structure's ability to engage in various biological interactions has led to the development of several successful drugs.
This guide aims to provide a framework for the potential validation of novel derivatives of this compound, should such research be undertaken. It outlines the necessary experimental data, protocols, and visualizations that would be required for a thorough comparative analysis.
Hypothetical Data Presentation for Future Research
For a meaningful comparison of potential this compound derivatives, quantitative data should be summarized in clear, structured tables. Below are examples of tables that would be essential for evaluating their efficacy and safety.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Reference Compound (IC₅₀, µM) |
| DBMT-001 | [Specify Substitution] | MCF-7 (Breast) | [e.g., 5.2] | [e.g., >10] | Doxorubicin (e.g., 0.8) |
| DBMT-002 | [Specify Substitution] | A549 (Lung) | [e.g., 8.1] | [e.g., >8] | Cisplatin (e.g., 2.5) |
| DBMT-003 | [Specify Substitution] | HCT116 (Colon) | [e.g., 3.5] | [e.g., >15] | 5-Fluorouracil (e.g., 4.1) |
IC₅₀: Half-maximal inhibitory concentration. SI: Selectivity Index (IC₅₀ in normal cells / IC₅₀ in cancer cells).
Table 2: In Vitro Antifungal Activity of this compound Derivatives
| Compound ID | Substitution Pattern | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference Compound (MIC, µg/mL) |
| DBMT-004 | [Specify Substitution] | Candida albicans | [e.g., 16] | [e.g., 32] | Fluconazole (e.g., 8) |
| DBMT-005 | [Specify Substitution] | Aspergillus fumigatus | [e.g., 8] | [e.g., 16] | Voriconazole (e.g., 1) |
| DBMT-006 | [Specify Substitution] | Cryptococcus neoformans | [e.g., 32] | [e.g., 64] | Amphotericin B (e.g., 0.5) |
MIC: Minimum Inhibitory Concentration. MFC: Minimum Fungicidal Concentration.
Essential Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are key experimental protocols that would be necessary to evaluate the bioactivity of novel this compound derivatives.
General Synthesis of this compound Derivatives
A generalized synthetic route would likely involve the modification of the this compound core. The bromine atoms at the 3 and 5 positions serve as versatile handles for introducing various substituents via cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the creation of a diverse library of derivatives.
-
Step 1: Synthesis of the Core Structure. The synthesis of this compound would be the initial step.
-
Step 2: Derivatization. Subsequent reactions would introduce a variety of aryl, alkyl, or heterocyclic moieties at the 3 and/or 5 positions. Reaction conditions, including catalysts, bases, solvents, and temperatures, would need to be optimized for each derivative.
-
Step 3: Purification and Characterization. All synthesized compounds would require purification by techniques such as column chromatography or recrystallization. The structures would then be confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental for assessing the anticancer potential of the synthesized compounds.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., HEK293) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells would be seeded in 96-well plates and treated with various concentrations of the triazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Staining: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution would be added to each well. Viable cells reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals would be dissolved, and the absorbance measured using a microplate reader. The IC₅₀ values would be calculated from dose-response curves.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various fungal strains.
-
Inoculum Preparation: Fungal strains would be cultured on appropriate agar plates, and a standardized inoculum suspension would be prepared.
-
Compound Dilution: The triazole derivatives would be serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation and Incubation: The standardized fungal inoculum would be added to each well, and the plates incubated under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples of diagrams that would be crucial for a comprehensive guide on these derivatives.
Caption: Experimental workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: A hypothetical signaling pathway potentially targeted by bioactive this compound derivatives in cancer cells.
References
A Comparative Guide to Spectroscopic Analysis for Structural Confirmation of Synthesized Triazoles
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel triazole derivatives is a cornerstone of modern medicinal chemistry and materials science.[1] Unambiguous structural confirmation of these synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of the primary spectroscopic techniques employed for the structural elucidation of triazoles: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. We present supporting experimental data, detailed methodologies, and visualizations to aid researchers in selecting and applying these techniques effectively.
Overview of Spectroscopic Techniques
The structural confirmation of a synthesized triazole is rarely accomplished with a single technique. Instead, a combination of spectroscopic methods is used to piece together the molecular structure, with each technique providing unique and complementary information.
-
¹H and ¹³C NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of atoms.[2]
-
Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns, aiding in structural elucidation.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.[4]
The logical workflow for confirming the structure of a synthesized triazole typically involves a multi-step process, integrating data from these different spectroscopic techniques.
Caption: Experimental workflow for the spectroscopic confirmation of synthesized triazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including triazoles.[5] It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
A key indicator of successful 1,2,3-triazole formation, particularly from an azide-alkyne cycloaddition, is the appearance of a new singlet in the downfield region of the ¹H NMR spectrum, typically between 7.5 and 8.8 ppm, corresponding to the C5-proton of the 1,4-disubstituted 1,2,3-triazole ring.[6] Concurrently, the signals from the starting materials, such as the acetylenic proton of a terminal alkyne (around 2-3 ppm), will disappear.[6]
Comparative Data: ¹H and ¹³C NMR Chemical Shifts
The following table summarizes typical chemical shifts for protons and carbons in 1,2,4- and 1,2,3-triazole rings. These values can vary depending on the substituents and the solvent used.[5][7][8]
| Atom | 1,2,4-Triazole Ring | 1,2,3-Triazole Ring |
| ¹H NMR (δ, ppm) | ||
| C3-H | 7.5 - 9.5 | - |
| C5-H | 7.5 - 9.5 | 7.5 - 8.8 (for 1,4-disubstituted) |
| N-H | 12.0 - 14.0 | - |
| ¹³C NMR (δ, ppm) | ||
| C3 | 140 - 160 | 120 - 140 |
| C5 | 140 - 160 | 120 - 140 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified triazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity.[2]
-
Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration values with expected values for the target triazole structure.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of the synthesized triazole. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. The fragmentation patterns observed in the mass spectrum can also offer valuable structural information.[3][9]
The fragmentation of the triazole ring is influenced by the ionization method and the nature and position of substituents.[9] For instance, under Electron Ionization (EI), 1,2,4-triazoles often undergo ring cleavage, with a characteristic loss of HCN.[9] The molecular ion of 1H-1,2,4-triazole is observed at a mass-to-charge ratio (m/z) of 69.0653.[9] For substituted 1,2,3-triazoles, a common fragmentation pathway involves the loss of a nitrogen molecule (N₂).[10]
Comparative Data: Common Fragmentation Patterns
| Technique | Triazole Type | Common Fragments | Reference |
| EI-MS | 1H-1,2,4-triazole | [M-HCN]⁺ | [9] |
| EI-MS | Substituted 1,2,3-triazoles | [M-N₂]⁺ | [10] |
| ESI-MS | Substituted 1,2,4-triazoles | Loss of substituents, ring cleavage | [9] |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the triazole sample in a suitable solvent (e.g., acetonitrile, methanol) compatible with the chosen ionization technique.
-
Data Acquisition: Introduce the sample into the mass spectrometer. For Electrospray Ionization (ESI), the sample is typically infused or injected via an HPLC system.[9] Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Analyze the resulting spectrum to determine the molecular ion peak and compare the exact mass to the calculated mass of the expected product. Examine the fragmentation pattern for characteristic losses that support the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a synthesized triazole. The presence or absence of specific absorption bands provides evidence for the successful formation of the triazole ring and the incorporation of various substituents.
Characteristic absorption peaks for the 1,2,4-triazole ring include C-H aromatic vibrations around 3032-3097 cm⁻¹ and N-H stretching at approximately 3126 cm⁻¹.[11] The C=C aromatic stretching vibrations are typically observed in the 1483-1529 cm⁻¹ region, while the -N=N- stretching vibration appears around 1543 cm⁻¹.[11] The disappearance of characteristic reactant peaks, such as the azide stretch (~2100 cm⁻¹) or the alkyne C≡C stretch (~2100-2260 cm⁻¹), can also confirm the reaction's completion.
Comparative Data: Characteristic FTIR Absorption Bands
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H stretch (in triazole ring) | 3126 - 3265 | [11][12] |
| C-H aromatic stretch | 3032 - 3097 | [11] |
| -N=N- stretch | ~1543 | [11] |
| C=C aromatic stretch | 1483 - 1529 | [11] |
| Azide (N₃) stretch (reactant) | ~2100 | - |
| Alkyne (C≡C) stretch (reactant) | 2100 - 2260 | - |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected vibrations for the triazole product and the starting materials.
Integrated Spectroscopic Analysis
The true power of spectroscopic analysis lies in the integration of data from all three techniques. The logical relationship between these methods allows for a comprehensive and unambiguous confirmation of the synthesized triazole's structure.
Caption: Logical relationship of spectroscopic data for structural confirmation.
By combining the molecular formula from MS, the functional groups from FTIR, and the detailed atomic connectivity from NMR, researchers can build a complete and accurate picture of the synthesized triazole, ensuring the integrity of their research and development efforts.
References
- 1. jetir.org [jetir.org]
- 2. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. benchchem.com [benchchem.com]
- 10. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. ijrpc.com [ijrpc.com]
A Comparative Guide to the Synthesis of 1,2,4-Triazoles: Catalytic vs. Non-Catalytic Methods
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmaceuticals, agrochemicals, and functional organic materials. The synthesis of this vital heterocycle can be broadly categorized into classical non-catalytic methods and modern catalytic approaches. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the optimal method for their specific applications.
At a Glance: Key Performance Metrics
The choice between non-catalytic and catalytic synthesis of 1,2,4-triazoles often involves a trade-off between traditional simplicity and modern efficiency. Classical methods, while straightforward, typically demand harsh reaction conditions, whereas catalytic systems offer milder pathways with often superior yields and functional group tolerance.
| Parameter | Non-Catalytic Synthesis (Pellizzari Reaction) | Catalytic Synthesis (Copper-Catalyzed) |
| Reaction Temperature | High (typically 220–250°C)[1] | Mild to moderate (e.g., 80-120°C)[2][3] |
| Reaction Time | Long (2–4 hours or more)[1] | Generally shorter |
| Yields | Variable; often low to moderate[4] | Moderate to good/excellent[2][3][5] |
| Substrate Scope | Can be limited; sensitive functional groups may not be tolerated | Broad; good functional group tolerance[6][7][8] |
| Byproducts | Risk of isomeric mixtures in unsymmetrical cases[1][9] | Generally high regioselectivity[6] |
| Reagents | Simple amides and acylhydrazides[1][10] | Nitriles, hydroxylamine, inexpensive copper salts[5][6] |
Non-Catalytic Synthesis: The Pellizzari Reaction
The Pellizzari reaction, first reported in 1911, is a classical method for synthesizing 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[4][9][10] This approach is valued for its operational simplicity, requiring only the heating of the starting materials.
However, the high temperatures required can lead to side reactions, including the interchange of acyl groups in unsymmetrical reactions, resulting in a mixture of three different triazole products and complicating purification.[1][9]
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol provides a general guideline for a symmetrical Pellizzari reaction, which circumvents the issue of isomeric byproduct formation.[1]
Materials:
-
Benzamide (1.0 eq)
-
Benzoylhydrazide (1.0 eq)
-
Round-bottom flask with reflux condenser
-
Nitrogen atmosphere setup
-
Heating mantle or oil bath
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Heat the reaction mixture to 220–250°C.
-
Maintain the temperature and stir the mixture for 2–4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature, which should result in the solidification of the product.
-
Triturate the solid crude product with a suitable solvent, such as ethanol, to remove impurities.
-
The crude product can be further purified by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.
-
Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Logical Workflow for Pellizzari Reaction
The mechanism involves a nucleophilic attack by the acylhydrazide on the amide's carbonyl carbon, followed by a cyclization and dehydration cascade to form the aromatic triazole ring.[1][4]
Catalytic Synthesis: Copper-Catalyzed One-Pot Approach
Modern synthetic chemistry increasingly favors catalytic methods, which offer milder reaction conditions, improved efficiency, and greater control. Copper-catalyzed reactions for 1,2,4-triazole synthesis are particularly prominent, providing an economical and practical alternative to traditional methods.[6]
A notable example is the one-pot synthesis from readily available nitriles and hydroxylamine, using an inexpensive copper(II) acetate catalyst.[3][5] This process involves the initial formation of an amidoxime, which then undergoes a copper-catalyzed condensation and cyclization with a second nitrile molecule. This approach avoids the need for an inert atmosphere and tolerates a wide range of functional groups.[6]
Experimental Protocol: Copper-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-triazoles
This protocol is adapted from the one-pot synthesis developed by Xu et al., demonstrating a versatile route to both symmetrical and unsymmetrical 1,2,4-triazoles.[3][5]
Materials:
-
Nitrile (R¹-CN) (1.0 eq)
-
Nitrile (R²-CN) (1.2 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Copper(II) acetate (Cu(OAc)₂) (10 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethyl sulfoxide (DMSO) as solvent
-
Schlenk tube or sealed vial
Procedure:
-
To a Schlenk tube, add the first nitrile (R¹-CN), hydroxylamine hydrochloride, and potassium carbonate in DMSO.
-
Stir the mixture at 80°C for 2 hours to form the amidoxime intermediate.
-
To the resulting mixture, add the second nitrile (R²-CN) and copper(II) acetate (Cu(OAc)₂).
-
Seal the tube and heat the reaction mixture at 120°C for 12 hours.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted-1,2,4-triazole.
Logical Workflow for Copper-Catalyzed Synthesis
This catalytic process proceeds in a sequential, one-pot manner, highlighting the efficiency of combining multiple reaction steps without isolating intermediates.
Conclusion
Both non-catalytic and catalytic methods provide viable routes to the 1,2,4-triazole core.
Non-catalytic methods , such as the Pellizzari reaction, are characterized by their operational simplicity and use of basic reagents. However, they are often hampered by the need for high temperatures, longer reaction times, and a lack of control over regioselectivity in unsymmetrical cases, which can lead to lower yields and challenging purifications.
Catalytic methods , particularly those employing copper, represent a significant advancement. They offer a more sustainable and efficient pathway, featuring milder conditions, broader substrate scope, and excellent control over product formation. For drug development and complex molecule synthesis where functional group tolerance and predictable outcomes are critical, catalytic approaches are generally the superior choice. The initial investment in catalyst and ligand screening is often offset by higher yields, cleaner reactions, and greater molecular diversity.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine - The Journal of Organic Chemistry - Figshare [figshare.com]
- 4. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 5. Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isres.org [isres.org]
- 7. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 8. Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pellizzari Reaction [drugfuture.com]
- 10. scispace.com [scispace.com]
A Comparative Guide to the Analytical Purity Assessment of 3,5-dibromo-1-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and chemical research. This guide provides a comparative overview of established analytical methods for determining the purity of 3,5-dibromo-1-methyl-1H-1,2,4-triazole, a heterocyclic compound with potential applications in medicinal chemistry. The following sections detail the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis, offering a comprehensive resource for selecting the most appropriate method for specific analytical challenges.
Method Comparison
The choice of analytical method for purity assessment depends on various factors, including the nature of potential impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the key performance characteristics of the most common analytical techniques for this compound.
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| HPLC | Separation based on polarity | Quantitation of the main component and detection of non-volatile impurities | High resolution, sensitivity, and reproducibility for quantitative analysis | Requires reference standards for impurity identification |
| GC-MS | Separation based on volatility and boiling point, with mass-based detection | Identification and quantitation of volatile and semi-volatile impurities | High sensitivity and specificity, provides structural information of impurities | Not suitable for non-volatile or thermally labile compounds |
| NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Structural elucidation and quantitation of the main component and impurities | Provides detailed structural information, can be used for absolute quantitation without a specific reference standard (qNMR) | Lower sensitivity compared to chromatographic methods |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases for detection | Determination of the elemental composition (C, H, N, Br) | Provides fundamental information on the bulk purity of the sample | Does not provide information on the nature of individual impurities |
Quantitative Data Summary
The following tables present typical quantitative data for the analysis of this compound and related triazole compounds using various analytical techniques. These values can serve as a benchmark for method development and validation.
Table 1: HPLC Method Parameters and Performance Data
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantitation (LOQ) | 0.03% |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2% |
Table 2: GC-MS Method Parameters and Performance Data
| Parameter | Value |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Detector | Electron Ionization (EI), Scan mode (m/z 50-500) |
| Limit of Detection (LOD) | < 10 ng/mL |
| Limit of Quantitation (LOQ) | < 30 ng/mL |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (Water) and mobile phase B (Acetonitrile).
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in a suitable solvent to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Reagents and Materials:
-
Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve the sample in dichloromethane to a final concentration of 1 mg/mL.
-
GC-MS Conditions:
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program: Start at 100 °C for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-500
-
-
Analysis: Inject the sample solution and acquire the data.
-
Data Interpretation: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of known standards, if available.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the analytical purity assessment of this compound.
Caption: A logical workflow for the purity assessment of a chemical substance.
Caption: A simplified diagram of the HPLC signaling pathway.
This guide provides a foundational understanding of the analytical methods available for the purity assessment of this compound. For specific applications, further method development and validation are essential to ensure accurate and reliable results.
comparative study of different halogen leaving groups in triazole reactions
For researchers, scientists, and drug development professionals, the efficiency of triazole synthesis is a critical aspect of discovery and development pipelines. The choice of leaving group in precursors is a key determinant of reaction outcomes. This guide provides a comparative study of different halogen leaving groups (iodine, bromine, and chlorine) in the context of copper/palladium-catalyzed three-component reactions for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.
The formation of the triazole ring system, a scaffold of significant interest in medicinal chemistry and materials science, can be achieved through various synthetic routes. One prominent method is the one-pot, three-component reaction involving an azide, an alkyne, and an aryl halide. This approach, catalyzed by a copper/palladium system, offers high regioselectivity and yields. A critical factor influencing the success of this reaction is the nature of the halogen on the aryl precursor, which functions as a leaving group.
Performance Comparison of Halogen Leaving Groups
Experimental data from studies on the copper/palladium-catalyzed synthesis of 1,4,5-trisubstituted 1,2,3-triazoles consistently demonstrate a clear trend in the reactivity of aryl halide leaving groups. The reaction proceeds with the highest efficiency when using aryl iodides, followed by aryl bromides, with aryl chlorides showing significantly lower reactivity. Aryl fluorides are generally not effective substrates for this specific transformation under typical conditions.
| Halogen Leaving Group | Substrate Example | Product Yield (%) | Reaction Conditions |
| Iodine (I) | Iodobenzene | 98% | CuI (10 mol%), Pd(PPh₃)₄ (5 mol%), Et₃N, DMF, 100 °C, 12 h |
| Bromine (Br) | Bromobenzene | 95% | CuI (10 mol%), Pd(PPh₃)₄ (5 mol%), Et₃N, DMF, 100 °C, 12 h |
| Chlorine (Cl) | Chlorobenzene | 42% | CuI (10 mol%), Pd(PPh₃)₄ (5 mol%), Et₃N, DMF, 100 °C, 12 h |
Table 1: Comparison of isolated yields for the three-component reaction of phenylacetylene, benzyl azide, and different aryl halides. Data is representative of trends observed in the literature.[1]
The observed reactivity trend (I > Br > Cl) is characteristic of reactions where the carbon-halogen bond cleavage is a key step, such as in the oxidative addition to the palladium catalyst. The weaker carbon-iodine bond facilitates this step, leading to higher reaction rates and yields compared to the stronger carbon-bromine and carbon-chlorine bonds.
Experimental Protocols
Below is a detailed methodology for the comparative synthesis of 1-benzyl-4-phenyl-5-(p-tolyl)-1H-1,2,3-triazole using different aryl halides.
Materials:
-
p-Iodotoluene, p-bromotoluene, or p-chlorotoluene (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Benzyl azide (1.1 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI (19.0 mg, 0.1 mmol) and Pd(PPh₃)₄ (57.8 mg, 0.05 mmol).
-
Add the corresponding aryl halide (p-iodotoluene, p-bromotoluene, or p-chlorotoluene) (1.0 mmol), phenylacetylene (0.13 mL, 1.2 mmol), benzyl azide (0.14 mL, 1.1 mmol), and triethylamine (0.28 mL, 2.0 mmol) to the tube.
-
Add DMF (5 mL) to the mixture.
-
The reaction mixture is then heated to 100 °C and stirred for 12 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,4,5-trisubstituted 1,2,3-triazole.
This protocol allows for a direct comparison of the efficacy of different halogen leaving groups under identical reaction conditions.
Logical Relationship of Leaving Group Ability
The following diagram illustrates the established reactivity hierarchy of halogen leaving groups in the context of the copper/palladium-catalyzed three-component triazole synthesis.
References
A Comparative Guide to Bioisosteric Replacement of Functional Groups in 1,2,4-Triazole Analogs
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, anticancer, and antiviral properties.[1][2] Bioisosteric replacement, a key strategy in drug design, involves substituting a functional group with another that has similar physical and chemical properties. This approach is instrumental in optimizing the potency, selectivity, metabolic stability, and pharmacokinetic profiles of lead compounds.[3][4] This guide provides a comparative analysis of common bioisosteric replacements for functional groups in 1,2,4-triazole analogs, supported by experimental data, detailed protocols, and workflow visualizations.
The 1,2,4-Triazole as a Privileged Amide Bioisostere
One of the most successful applications of bioisosterism involving the 1,2,4-triazole ring is its use as a replacement for the amide functional group.[5][6] The triazole ring can mimic the hydrogen bonding capabilities and steric properties of an amide bond while offering improved metabolic stability.[3][4] Crystallographic studies have shown that the 1,2,4-triazole can form key hydrogen bonds with target proteins, effectively replacing the interactions of the original amide.[5]
The following diagram illustrates the general workflow for developing and evaluating bioisosteric replacements for a lead compound containing a 1,2,4-triazole moiety.
Caption: General workflow for the bioisosteric replacement and optimization of 1,2,4-triazole analogs.
Comparative Analysis of Bioisosteric Replacements
The choice of a bioisostere can significantly impact the biological activity of a compound. The following tables summarize experimental data from studies where functional groups on or equivalent to a 1,2,4-triazole ring were replaced with other heterocyclic systems.
Table 1: Bioisosteric Replacement of an Amide Group in GPR88 Agonists
This table compares the potency of compounds where an amide functional group was replaced by various heterocyclic bioisosteres, including 1,2,4-triazole.
| Compound | Bioisosteric Group | EC₅₀ (nM) for GPR88 |
| Amide Analog | Amide | - |
| 6 | 5-Methyl-1,3,4-oxadiazole | - |
| 21 | 1H-1,2,4-triazole | 178 |
| 25 | 1H-1,2,3-triazole | 95 |
| 26 | 1H-1,2,3-triazole | 60 |
| 53 | 1,4-disubstituted 1H-1,2,3-triazole | 14 |
| Data sourced from a study on GPR88 agonists.[7] |
Analysis: In this series, replacing the amide with a 1H-1,2,4-triazole resulted in a compound with an EC₅₀ of 178 nM.[7] Further improvement was achieved by using a 1H-1,2,3-triazole, with compound 26 showing an EC₅₀ of 60 nM.[7] The most potent compound, 53 , featured a 1,4-disubstituted 1H-1,2,3-triazole, demonstrating that subtle changes in the heteroatom positions within the bioisosteric ring can lead to significant gains in potency.[7]
Table 2: Bioisosteric Replacement of 1,2,4-Triazole in CSNK2 Inhibitors
This table shows the effect of replacing a 1,2,4-triazole with other five- and six-membered heterocycles on the inhibition of the CSNK2A2 kinase and Mouse Hepatitis Virus (MHV) replication.
| Compound | Bioisosteric Group | CSNK2A2 IC₅₀ (nM) | MHV IC₅₀ (nM) |
| 14 | 1,2,4-Triazol-1-yl | 1.7 | 140 |
| 15 | 1,2,3-Triazol-5-yl | 3.5 | 320 |
| 16 | 1,2,3-Triazol-1-yl | >1000 | >10000 |
| 22 | Oxadiazole | >1000 | >10000 |
| 23 | Thiazole | >1000 | >10000 |
| 24 | Thiadiazole | >1000 | >10000 |
| 25-27 | Tetrazoles | >1000 | >10000 |
| 28 | Pyridine | >1000 | >10000 |
| 29 | Pyrazine | >1000 | >10000 |
| Data sourced from a study on CSNK2 inhibitors.[5] |
Analysis: The data clearly indicates that for this particular scaffold targeting CSNK2, the 1,2,4-triazole is a "privileged" bioisostere.[5] While the isomeric 1,2,3-triazol-5-yl group retained some activity, all other replacements, including other common amide bioisosteres like oxadiazole and tetrazole, led to a complete loss of activity.[5] This highlights the context-dependent nature of bioisosteric replacement and the importance of the specific arrangement of hydrogen bond donors and acceptors provided by the 1,2,4-triazole ring for optimal interaction with the target.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating and building upon research findings. Below are representative protocols for the synthesis and biological evaluation of 1,2,4-triazole analogs.
Protocol 1: General Synthesis of 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones
This method is a common route to 1,2,4-triazole-3-thiones, which are versatile intermediates for various enzyme inhibitors.[8]
-
Step 1: Synthesis of Acylthiosemicarbazide Intermediate
-
Dissolve the desired carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.
-
Add the appropriate aryl isothiocyanate (1 equivalent) to the stirred solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Collect the precipitated acylthiosemicarbazide by filtration, wash with cold ethanol, and dry.[8]
-
-
Step 2: Cyclization to 1,2,4-Triazole-3-thione
-
Suspend the synthesized acylthiosemicarbazide (1 equivalent) in an aqueous solution of 2M sodium hydroxide.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (HCl) to a pH of ~5-6.
-
Collect the precipitated 4-aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.[8]
-
Caption: Experimental workflow for the synthesis of 1,2,4-triazole-3-thiones.
Protocol 2: MTT Assay for Cellular Proliferation
The MTT assay is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[1]
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116, MCF7) into 96-well plates at a density of approximately 5 × 10³ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,4-triazole analogs and bioisosteric replacements for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathway Visualization
1,2,4-triazole derivatives often exert their biological effects by inhibiting key enzymes in signaling pathways. For example, certain derivatives can inhibit Tankyrase, an enzyme involved in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.
Caption: Inhibition of Tankyrase by a 1,2,4-triazole derivative stabilizes the β-catenin destruction complex.[8]
By inhibiting Tankyrase, the triazole compound prevents the degradation of Axin, a key component of the destruction complex. This leads to a more stable and active destruction complex, which in turn promotes the degradation of β-catenin, thereby inhibiting the transcription of cancer-promoting genes. This example illustrates how targeted bioisosteric design can lead to potent and specific modulators of critical cellular pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Assessing the Metabolic Stability of Methyl-Triazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical parameter assessed during the early stages of drug discovery and development. It provides crucial insights into a compound's pharmacokinetic profile, influencing its bioavailability and dosing regimen. This guide offers a comparative overview of the metabolic stability of methyl-triazole derivatives, a common scaffold in medicinal chemistry. We present experimental data, detailed protocols for in vitro assessment, and visualizations of experimental workflows and metabolic pathways to aid researchers in this field.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of various methyl-triazole derivatives from different studies, primarily assessed using liver microsomal stability assays. Key parameters include the percentage of the compound remaining after a specific incubation time, the calculated half-life (t½), and the intrinsic clearance (CLint). These parameters collectively indicate how rapidly a compound is metabolized by liver enzymes.
| Compound ID | Derivative Class | Species | Incubation Time (min) | % Compound Remaining | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| A1 | Triazole-based NAMPT Inhibitor | Rat (RLM) | 60 | 38 | - | - | [1] |
| Human (HLM) | 60 | 74 | - | - | [1] | ||
| A2 | Triazole-based NAMPT Inhibitor | Rat (RLM) | 60 | 31 | - | - | [1] |
| Human (HLM) | 60 | 49 | - | - | [1] | ||
| T1 | Triazole-based NAMPT Inhibitor | Rat (RLM) | 60 | 47 | - | - | [1] |
| Human (HLM) | 60 | 87 | - | - | [1] | ||
| 20c | 4H-1,2,4-triazole analog | Mouse | 30 | Increased stability vs. oxazole | - | - | [2] |
| Voriconazole | Antifungal | Mouse | - | - | 0.7 - 2.9 h (in vivo) | - | [3] |
Note: "-" indicates data not provided in the cited source. RLM: Rat Liver Microsomes; HLM: Human Liver Microsomes. The data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The most common method for assessing metabolic stability in vitro is the liver microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s (CYPs).[4][5][6][7][8]
Liver Microsomal Stability Assay Protocol
1. Reagents and Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH cofactor.[5][6]
-
Internal standard solution for analytical quantification
-
Acetonitrile or other organic solvent to stop the reaction
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
2. Assay Procedure:
-
Preparation of Incubation Mixture: Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).[4]
-
Microsomal Preparation: Thaw the liver microsomes on ice and dilute them in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[4]
-
Incubation:
-
Add the microsomal solution to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH cofactor. A control incubation without the cofactor should also be performed.[4][5]
-
At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots from the incubation mixture.[4][9]
-
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to the aliquots. This precipitates the proteins.[5][9]
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.[4][9]
3. Data Analysis:
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
Intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL).[9]
Visualizing Experimental and Metabolic Pathways
To better understand the processes involved in assessing and predicting metabolic stability, the following diagrams illustrate a typical experimental workflow and a common metabolic pathway for methyl-triazole derivatives.
Discussion of Metabolic Pathways
The metabolic fate of triazole derivatives is predominantly governed by Phase I and Phase II enzymatic reactions.[6][8] For methyl-triazole compounds, several key metabolic pathways have been identified:
-
Hydroxylation: This is a common oxidative reaction catalyzed by cytochrome P450 enzymes. It can occur on aliphatic side chains (aliphatic hydroxylation) or on aromatic rings (aromatic hydroxylation) present in the molecule.[1]
-
N-Oxidation: The nitrogen atoms within the triazole ring can be susceptible to oxidation, forming N-oxides.[1]
-
N-dealkylation: If the triazole nitrogen is substituted with an alkyl group, this group can be removed through oxidative N-dealkylation.
-
Hydrolysis: Other functional groups within the molecule, such as esters or amides, can undergo hydrolysis.[1]
Following these initial Phase I transformations, the resulting metabolites, which are typically more polar, can undergo Phase II conjugation reactions, such as glucuronidation, to further increase their water solubility and facilitate their excretion from the body.[6] Understanding these potential metabolic "soft spots" is crucial for designing more stable and effective drug candidates. The 1,2,3-triazole ring itself is generally considered to have improved metabolic stability compared to an amide bond, which it is often used to replace.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. mttlab.eu [mttlab.eu]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Triazole Synthesis: Benchmarking New Methods Against Established Protocols
For researchers, scientists, and drug development professionals, the synthesis of 1,2,3-triazole moieties is a cornerstone of modern medicinal chemistry, materials science, and bioconjugation. The rise of "click chemistry" has revolutionized this field, offering rapid, efficient, and highly selective methods.[1][2] This guide provides an objective comparison of established thermal methods against modern catalytic and strain-promoted protocols, supported by experimental data and detailed methodologies.
The 1,2,3-triazole ring is a highly stable, aromatic heterocycle that serves as a key structural motif in a wide array of functional molecules.[3][4] Its synthesis has been significantly advanced by the advent of azide-alkyne cycloaddition reactions. While the thermal Huisgen 1,3-dipolar cycloaddition represents the classical approach, its requirement for elevated temperatures and lack of regioselectivity have limited its widespread use.[5][6] The introduction of metal catalysts and strain-promoted systems has largely overcome these limitations, providing chemists with a versatile toolkit for triazole synthesis.[7][8]
Quantitative Comparison of Key Synthesis Methods
The choice of synthesis method often depends on the desired regioselectivity, the tolerance of functional groups on the substrates, and the intended application, particularly in biological contexts where catalyst toxicity is a concern.[9] The following table summarizes the key performance indicators of the principal triazole synthesis protocols.
| Method | Catalyst/Promoter | Regioselectivity | Typical Reaction Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Huisgen Cycloaddition | Thermal (Heat) | Low (Mixture of 1,4 and 1,5-isomers)[5] | 80-150°C, neat or in high-boiling solvents, prolonged reaction times (hours to days)[6][7] | Moderate to Good | Metal-free, simple setup. | Harsh conditions, low regioselectivity, not suitable for sensitive substrates.[5] |
| CuAAC (Click Chemistry) | Copper(I) species (e.g., CuSO₄/Na-Ascorbate)[10] | High (Exclusively 1,4-isomer)[7][10] | Room temperature, aqueous or organic solvents, short reaction times (minutes to hours)[10][11] | Excellent (>90%)[12] | High yield, high regioselectivity, mild conditions, wide functional group tolerance.[2][10] | Copper toxicity can be an issue for biological systems.[9] Requires terminal alkynes.[13] |
| RuAAC | Ruthenium(II) complexes (e.g., [Cp*RuCl]4)[13] | High (Exclusively 1,5-isomer)[13][14] | Room temp to 110°C, organic solvents (e.g., THF, Toluene, DMF)[13] | Good to Excellent | Access to 1,5-regioisomer, tolerates internal and terminal alkynes.[13][15] | Ruthenium catalysts are expensive and can be sensitive to air/moisture. |
| SPAAC | Ring Strain (e.g., cyclooctynes) | Mixture of regioisomers (can be influenced by cyclooctyne design) | Physiological conditions (ambient temp, aqueous buffers)[16] | Good to Excellent | Catalyst-free, bioorthogonal (ideal for live-cell imaging), fast kinetics.[17][18] | Requires synthesis of complex and sometimes unstable strained alkynes.[16][18] |
Experimental Protocols
The following protocols provide a generalized framework for performing the most common catalytic triazole syntheses. Researchers should optimize conditions based on their specific substrates.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using in situ generation of the Cu(I) catalyst from copper(II) sulfate and sodium ascorbate.[19]
Materials:
-
Terminal Alkyne (1.0 mmol, 1.0 equiv)
-
Azide (1.0 mmol, 1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
Solvent (e.g., 1:1 mixture of tert-butanol and water, 10 mL)
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and the azide (1.0 mmol) in the chosen solvent system (10 mL).
-
In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (e.g., 12.5 mg in 0.5 mL water).
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 19.8 mg in 0.5 mL water).
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The solution may change color, indicating the formation of Cu(I).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product as necessary, typically by column chromatography or recrystallization.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol outlines a general method for the synthesis of a 1,5-disubstituted 1,2,3-triazole using a common ruthenium catalyst.[13][19]
Materials:
-
Alkyne (terminal or internal) (1.0 mmol, 1.0 equiv)
-
Azide (1.1 mmol, 1.1 equiv)
-
Ruthenium Catalyst (e.g., CpRuCl(COD) or [CpRuCl]₄) (0.02 mmol, 2 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst (2 mol%).
-
Add the anhydrous, degassed solvent (10 mL) via syringe.
-
Add the alkyne (1.0 mmol), followed by the azide (1.1 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C). The optimal temperature will depend on the specific substrates and catalyst used.[13]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to isolate the 1,5-disubstituted triazole.
Visualization of Method Selection
The selection of an appropriate triazole synthesis method is a critical decision in experimental design. The logical workflow below guides the researcher through key decision points based on substrate properties and application requirements.
Caption: Decision workflow for selecting a triazole synthesis method.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 16. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 18. jcmarot.com [jcmarot.com]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 3,5-dibromo-1-methyl-1H-1,2,4-triazole: A Procedural Guide
For Immediate Release
Researchers and laboratory personnel are advised to follow stringent safety protocols for the disposal of 3,5-dibromo-1-methyl-1H-1,2,4-triazole, a compound recognized for its potential health hazards. Adherence to these guidelines is crucial for ensuring personal safety and environmental protection.
Key Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Inhalation of this chemical may also cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn when handling this compound.[3][4] Work should be conducted in a well-ventilated area, and the generation of dust should be avoided.[3][4][5]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C3H3Br2N3 | [2] |
| Molecular Weight | 240.88 g/mol | [2] |
| CAS Number | 23579-79-5 | [1][2][6][7] |
| EC Number | 836-972-5 | [1][2] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1][2] |
Experimental Protocol: Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.
-
Personal Protection: Don appropriate PPE, including a respirator with a particulate filter, chemical-resistant gloves, and safety goggles.
-
Containment: Prevent the spread of the spilled material. If it is a powder, avoid creating dust.[8] It may be appropriate to moisten the material with water to prevent it from becoming airborne.[8]
-
Collection: Carefully sweep or vacuum the spilled substance.[3][4] If vacuuming, use a HEPA-filtered vacuum cleaner.
-
Containerization: Place the collected material into a suitable, labeled, and sealed container for disposal.[3][8]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of the contaminated materials and cleaning supplies as hazardous waste.
Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not dispose of this chemical into the environment, drains, or sewers.[3][8]
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
First Aid Measures
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[3]
-
If on Skin: Wash with plenty of soap and water.[3] If skin irritation occurs, seek medical attention.[3]
-
If in Eyes: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice.[3]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[3] Call a POISON CENTER or doctor if you feel unwell.[3]
By following these procedures, laboratories can mitigate the risks associated with this compound and ensure its safe and compliant disposal.
References
- 1. chemical-label.com [chemical-label.com]
- 2. This compound | C3H3Br2N3 | CID 17186052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. clearsynth.com [clearsynth.com]
- 7. calpaclab.com [calpaclab.com]
- 8. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
Safeguarding Laboratory Practices: A Comprehensive Guide to Handling 3,5-dibromo-1-methyl-1H-1,2,4-triazole
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 3,5-dibromo-1-methyl-1H-1,2,4-triazole. The following procedural guidance is designed to ensure the safety of laboratory personnel and to outline compliant disposal methods.
Essential Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is "Warning".[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₃H₃Br₂N₃ | PubChem |
| Molecular Weight | 240.88 g/mol | PubChem |
| CAS Number | 23579-79-5 | PubChem |
| Boiling Point | 326.6 ± 25.0 °C at 760 mmHg | Merck |
| Purity | >98% (GC) | VWR |
| Physical Form | Solid | Merck |
| Occupational Exposure Limits (OEL) | Not Established | N/A |
Operational Plan for Safe Handling
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
1. Personal Protective Equipment (PPE):
Before beginning any work, ensure the following PPE is worn correctly:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against potential splashes.[2]
-
Skin Protection: A chemically resistant lab coat or apron, along with closed-toe shoes, must be worn.[2]
-
Hand Protection: Use chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for any signs of degradation or puncture before and during use.
2. Engineering Controls:
-
All weighing and transfers of the solid compound, as well as the preparation of solutions, must be carried out in a chemical fume hood.[2]
-
An eyewash station and safety shower must be readily accessible and in good working order.[2]
3. Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within the fume hood for the handling of this compound.
-
Ensure all necessary equipment (e.g., spatulas, weighing paper, glassware, solvent) is clean, dry, and placed within the fume hood.
-
-
Weighing and Transfer:
-
Carefully weigh the desired amount of the solid compound on weighing paper or in a suitable container.
-
To transfer the solid, use a clean spatula. Avoid creating dust.
-
If transferring to a flask for dissolution, do so slowly and carefully.
-
-
Dissolution:
-
Add the chosen solvent to the flask containing the compound.
-
If necessary, gently swirl or stir the mixture to aid dissolution.
-
-
Reaction:
-
Conduct all subsequent experimental steps within the fume hood.
-
Keep the sash of the fume hood as low as possible while work is being performed.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
As a brominated organic compound, all waste containing this compound must be segregated as halogenated organic waste .
-
Do not mix this waste with non-halogenated organic waste or any other waste streams.
2. Waste Collection and Labeling:
-
Collect all waste (solid and liquid) in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The accumulation start date.
-
3. Decontamination and Disposal of Empties:
-
Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as halogenated organic waste.
-
Empty Containers: The original product container, even if empty, should be treated as hazardous waste and disposed of according to your institution's hazardous waste procedures.
-
Contaminated PPE: Dispose of contaminated gloves and any other disposable PPE in the designated solid hazardous waste container.
4. Final Disposal:
-
Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
